Product packaging for Isothiafludine(Cat. No.:)

Isothiafludine

Cat. No.: B1672622
M. Wt: 375.5 g/mol
InChI Key: DPHPCLGZSLZAGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isothiafludine, also NZ-4 and W-28-F, is a HBV virus inhibitor that dramatically reduces the HBV DNA level in cells. During the hepatitis B virus (HBV) life cycle, nucleocapsid assembly is essential for HBV replication. Both RNA reverse transcription and DNA replication occur within the HBV nucleocapsid. HBV nucleocapsid is consisted of core protein (HBcAg), whose carboxy-terminal domain (CTD) contains an Arg-rich domain (ARD). The ARD of HBcAg does contribute to the encapsidation of pregenomic RNA (pgRNA).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18FN3OS2 B1672622 Isothiafludine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-5-(2-methylpropyl)-2-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3OS2/c1-11(2)9-14-15(22-18(25-14)17-20-7-8-24-17)16(23)21-10-12-3-5-13(19)6-4-12/h3-8,11H,9-10H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHPCLGZSLZAGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C(N=C(S1)C2=NC=CS2)C(=O)NCC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Uncharted Territory: The Enigma of Isothiafludine in Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific databases and chemical literature reveals a significant information gap regarding the compound "Isothiafludine." At present, there are no discernible records detailing its discovery, synthesis pathway, mechanism of action, or any associated biological activities. This absence of data suggests that this compound may represent a novel chemical entity that has not yet been disclosed in peer-reviewed publications or patents.

The lack of information precludes the creation of an in-depth technical guide as requested. Key elements such as quantitative data for efficacy, detailed experimental protocols for its synthesis and biological evaluation, and the elucidation of its signaling pathways are not available in the public domain. Consequently, the development of structured data tables and visualizations to illustrate its chemical and biological characteristics is not feasible at this time.

Several possibilities could explain the current obscurity of this compound:

  • A Novel, Undisclosed Compound: The name may refer to a very recent discovery that is still under investigation within a private research and development setting, such as in a pharmaceutical company or an academic laboratory, prior to any public disclosure.

  • Proprietary or Coded Nomenclature: "this compound" could be an internal, proprietary designation for a compound that is known publicly under a different chemical name.

  • A Misinterpretation or Misspelling: It is also possible that the name is a misspelling or a variation of a known compound, which has prevented its identification in the literature.

For researchers, scientists, and drug development professionals interested in this compound, the immediate path forward would involve direct inquiry with any organization or research group that may have mentioned this name. Without any foundational scientific literature, any discussion on its discovery and synthesis remains speculative. As the scientific community continues to publish new findings, information on this compound may emerge in the future. Until then, it remains a molecule of unknown origin and function.

Isothiafludine (NZ-4): A Technical Guide to its Function as an HBV Replication Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, necessitating the development of novel therapeutic agents with distinct mechanisms of action. Isothiafludine (NZ-4), a non-nucleoside derivative of the natural product leucamide A, has emerged as a promising anti-HBV compound. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its evaluation. The information is intended to support further research and development of this potential new class of HBV inhibitors.

Introduction

This compound (NZ-4) is an orally active, small-molecule inhibitor of Hepatitis B Virus replication.[1] Unlike current mainstay therapies, which are dominated by nucleos(t)ide analogs that target the viral reverse transcriptase, NZ-4 presents a novel mechanism of action centered on the disruption of viral capsid assembly.[2][3] This unique approach offers the potential to overcome drug resistance observed with existing treatments and provides a new avenue for combination therapies aimed at achieving a functional cure for chronic Hepatitis B.[2][4]

Mechanism of Action

This compound's primary antiviral activity lies in its ability to interfere with the encapsidation of pregenomic RNA (pgRNA) into the HBV nucleocapsid.[2] This critical step in the viral life cycle is essential for subsequent reverse transcription and the formation of new viral DNA.[5]

The proposed mechanism involves the following key steps:

  • Targeting Capsid Assembly: NZ-4 acts as a capsid assembly modulator.

  • Interference with pgRNA-Core Protein Interaction: The compound disrupts the crucial interaction between the viral pgRNA and the HBV core protein (HBcAg).[2]

  • Formation of Defective Capsids: This interference leads to the formation of "empty" or replication-deficient capsids that lack the viral genome.[2][5] These aberrant capsids are unable to support viral DNA synthesis.

  • Dependence on Arginine-Rich Domain: The activity of NZ-4 is dependent on the presence of the arginine-rich domain (ARD) I of the HBcAg, suggesting a specific interaction site that is critical for pgRNA packaging.[5]

G cluster_0 Normal HBV Replication cluster_1 Viral Proliferation cluster_2 Effect of this compound (NZ-4) HBV pgRNA HBV pgRNA Replication-Competent Nucleocapsid Replication-Competent Nucleocapsid HBV pgRNA->Replication-Competent Nucleocapsid Encapsidation Replication-Deficient Capsid (Genome-Free) Replication-Deficient Capsid (Genome-Free) HBcAg (Core Protein) HBcAg (Core Protein) HBcAg (Core Protein)->Replication-Competent Nucleocapsid HBcAg (Core Protein)->Replication-Deficient Capsid (Genome-Free) This compound (NZ-4) This compound (NZ-4) This compound (NZ-4)->HBcAg (Core Protein) Interferes with pgRNA interaction Reverse Transcription Reverse Transcription Replication-Competent Nucleocapsid->Reverse Transcription HBV DNA Synthesis HBV DNA Synthesis Reverse Transcription->HBV DNA Synthesis

Quantitative Efficacy

The antiviral activity and cytotoxicity of this compound have been quantified in vitro and its efficacy demonstrated in vivo. The following tables summarize the key quantitative data.

Table 1: In Vitro Activity of this compound (NZ-4)
Cell LineParameterValueReference
HepG2.2.15IC₅₀ (HBV DNA replication)1.33 µmol/L[2]
HepG2.2.15CC₅₀ (Cell Viability)50.4 µmol/L[2]
HepG2.2.15Selectivity Index (CC₅₀/IC₅₀)37.9[2]

IC₅₀ (50% inhibitory concentration) is the concentration of the drug that inhibits 50% of the viral replication. CC₅₀ (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability.

Table 2: In Vivo Efficacy of this compound (NZ-4)
Animal ModelDosageDurationOutcomeReference
DHBV-infected ducks25, 50, or 100 mg·kg⁻¹·d⁻¹ (oral)15 daysDose-dependent inhibition of DHBV DNA replication[2]

The Duck Hepatitis B Virus (DHBV) model is a well-established preclinical model for studying HBV infection.

This compound has also demonstrated activity against various drug-resistant HBV mutants, including lamivudine/entecavir dual-resistant and adefovir-resistant strains.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro Anti-HBV Activity Assay

G HepG2.2.15 Cell Culture HepG2.2.15 Cell Culture Treatment with this compound (NZ-4) Treatment with this compound (NZ-4) HepG2.2.15 Cell Culture->Treatment with this compound (NZ-4) Incubation (8 days) Incubation (8 days) Treatment with this compound (NZ-4)->Incubation (8 days) Supernatant & Cell Lysate Collection Supernatant & Cell Lysate Collection Incubation (8 days)->Supernatant & Cell Lysate Collection HBV DNA Extraction HBV DNA Extraction Supernatant & Cell Lysate Collection->HBV DNA Extraction qPCR for HBV DNA Quantification qPCR for HBV DNA Quantification HBV DNA Extraction->qPCR for HBV DNA Quantification IC50 Determination IC50 Determination qPCR for HBV DNA Quantification->IC50 Determination

Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound on HBV DNA replication in a cell culture model.

Cell Line: HepG2.2.15 cells, which are human hepatoma cells that stably express the HBV genome.[2]

Methodology:

  • Cell Seeding: Plate HepG2.2.15 cells in 96-well plates and culture until confluent.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µmol/L) for 8 days. Include a positive control (e.g., Lamivudine) and a vehicle control (e.g., DMSO).

  • Supernatant Collection: After the treatment period, collect the cell culture supernatant.

  • HBV DNA Extraction: Extract HBV DNA from the supernatant using a commercial viral DNA extraction kit.

  • Quantitative PCR (qPCR):

    • Quantify the extracted HBV DNA using a real-time PCR system.

    • Use primers and a probe specific for a conserved region of the HBV genome.

    • Generate a standard curve using a plasmid containing the HBV genome to determine the absolute copy number of HBV DNA.

  • Data Analysis:

    • Calculate the percentage of inhibition of HBV DNA replication for each concentration of this compound compared to the vehicle control.

    • Determine the IC₅₀ value by fitting the dose-response curve to a non-linear regression model.

Cytotoxicity Assay

Objective: To determine the 50% cytotoxic concentration (CC₅₀) of this compound.

Cell Line: HepG2.2.15 cells.

Methodology:

  • Cell Seeding and Treatment: Follow the same procedure as for the anti-HBV activity assay.

  • MTT Assay:

    • After the 8-day treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.

    • Determine the CC₅₀ value from the dose-response curve.

Analysis of HBV Capsid Assembly and pgRNA Encapsidation

G Cell Lysate from NZ-4 Treated Cells Cell Lysate from NZ-4 Treated Cells Native Agarose Gel Electrophoresis Native Agarose Gel Electrophoresis Cell Lysate from NZ-4 Treated Cells->Native Agarose Gel Electrophoresis RNA Immunoprecipitation (RIP) RNA Immunoprecipitation (RIP) Cell Lysate from NZ-4 Treated Cells->RNA Immunoprecipitation (RIP) Transfer to Membrane Transfer to Membrane Native Agarose Gel Electrophoresis->Transfer to Membrane Western Blot (HBcAg) Western Blot (HBcAg) Transfer to Membrane->Western Blot (HBcAg) Southern Blot (HBV DNA) Southern Blot (HBV DNA) Transfer to Membrane->Southern Blot (HBV DNA) Detection of Capsids Detection of Capsids Western Blot (HBcAg)->Detection of Capsids Detection of Encapsidated DNA Detection of Encapsidated DNA Southern Blot (HBV DNA)->Detection of Encapsidated DNA RIP RIP qRT-PCR for pgRNA qRT-PCR for pgRNA RIP->qRT-PCR for pgRNA Quantification of Encapsidated pgRNA Quantification of Encapsidated pgRNA qRT-PCR for pgRNA->Quantification of Encapsidated pgRNA

Objective: To investigate the effect of this compound on HBV capsid formation and the packaging of pgRNA.

Methodology:

  • Cell Treatment and Lysis: Treat HepG2.2.15 cells with varying concentrations of this compound (e.g., 5, 10, 20 µmol/L). Lyse the cells to release intracellular components.[2]

  • Native Agarose Gel Electrophoresis:

    • Separate the intracellular capsids by native agarose gel electrophoresis, which preserves the capsid structure.

  • Blotting:

    • Western Blot: Transfer the separated proteins to a PVDF membrane and probe with an antibody against HBcAg to visualize the capsids.

    • Southern Blot: In a parallel experiment, treat the gel to release the DNA from the capsids, transfer to a nylon membrane, and probe with a labeled HBV DNA probe to detect encapsidated viral DNA.

  • RNA Immunoprecipitation (RIP):

    • Immunoprecipitate HBcAg-containing complexes from the cell lysates using an anti-HBcAg antibody.

    • Extract the RNA from the immunoprecipitated complexes.

  • Quantitative Reverse Transcription PCR (qRT-PCR):

    • Quantify the amount of encapsidated pgRNA using qRT-PCR with primers specific for pgRNA.[2]

Conclusion and Future Directions

This compound (NZ-4) represents a novel class of HBV replication inhibitors with a distinct mechanism of action that targets pgRNA encapsidation.[2] Its potent in vitro activity, efficacy in an in vivo model, and activity against drug-resistant mutants highlight its potential as a future therapeutic agent for chronic Hepatitis B.[2][4] Further research should focus on detailed structure-activity relationship studies to optimize its efficacy and safety profile, as well as investigations into its potential for use in combination therapies with existing anti-HBV drugs. Clinical trials will be the ultimate determinant of its therapeutic value in the management of chronic HBV infection.

References

The Pharmacological Profile of Isothiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isothiazole nucleus, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, represents a cornerstone in medicinal chemistry. Its unique electronic properties and structural versatility have led to the development of a diverse range of derivatives with significant pharmacological activities. This technical guide provides an in-depth overview of the pharmacological profile of isothiazole derivatives, focusing on their mechanisms of action, quantitative biological data, and the experimental methodologies used for their evaluation.

Anticancer Activity

Isothiazole derivatives have demonstrated potent anticancer activity across various cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes that are crucial for cancer cell proliferation, survival, and metastasis.

Inhibition of Protein Kinases

Several families of isothiazole derivatives have been identified as potent inhibitors of protein kinases, which are frequently dysregulated in cancer.

  • c-Met Kinase Inhibitors: The c-Met receptor tyrosine kinase is a well-established target in oncology. Certain isothiazole derivatives have been shown to inhibit c-Met kinase activity at nanomolar concentrations, thereby disrupting downstream signaling pathways involved in cell growth and invasion.

  • Aurora Kinase Inhibitors: Aurora kinases are essential for cell cycle regulation, and their overexpression is common in many tumors. Isothiazole-based compounds have been developed as inhibitors of Aurora kinases, leading to cell cycle arrest and apoptosis.

  • Cyclin G-Associated Kinase (GAK) Inhibitors: Isothiazolo[5,4-b]pyridines have been identified as potent and selective inhibitors of GAK. For instance, SGC-GAK-1 demonstrates a GAK affinity with an IC50 value of 48 nM in a live cell assay and exhibits over 50-fold selectivity when tested against a panel of more than 400 human kinases[1].

  • c-KIT Inhibitors: Thiazolo[5,4-b]pyridine derivatives have been synthesized to target the c-KIT receptor tyrosine kinase, including imatinib-resistant mutants. Some derivatives show significant enzymatic inhibitory activity, with IC50 values in the micromolar range, such as 9.87 µM and 4.77 µM for specific compounds against c-KIT mutants[2].

Quantitative Data: Anticancer Activity

The following tables summarize the in vitro anticancer activity of selected isothiazole derivatives against various human cancer cell lines.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Thiazolyl PyridinesCompound 5A549 (Lung)0.452[3]
Thiazole-Pyrazoline HybridsCompound 11dGeneric< 100[4]
Imidazo[2,1-b]thiazolesITC-2MCF-7 (Breast)Low µM[5]
Naphthalene-azine-thiazoleCompound 6aOVCAR-4 (Ovarian)1.569[6]
Thiazolo[5,4-b]pyridinesCompound 6rGIST-T1 (Gastrointestinal)1.15 (GI50)[2]

IC50: Half-maximal inhibitory concentration. GI50: 50% growth inhibition.

Signaling Pathway Visualization: c-Met Inhibition

The following diagram illustrates the simplified signaling pathway of c-Met and its inhibition by isothiazole derivatives.

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT STAT cMet->STAT Isothiazole Isothiazole Derivative Isothiazole->cMet Inhibits AKT AKT PI3K->AKT Proliferation Proliferation, Survival, Motility AKT->Proliferation RAS->Proliferation STAT->Proliferation Antiviral_Screening_Workflow Start Start: Compound Library Treatment Treatment with Isothiazole Derivatives Start->Treatment Cell_Culture Host Cell Culture (e.g., Huh7.5) Infection Viral Infection (e.g., HCV) Cell_Culture->Infection Infection->Treatment Incubation Incubation Treatment->Incubation Assay Quantify Viral Replication (e.g., RT-qPCR, ELISA) Incubation->Assay Analysis Data Analysis (EC50 Determination) Assay->Analysis Polyol_Pathway Glucose Glucose (High) AR Aldose Reductase (ALR2) Glucose->AR Sorbitol Sorbitol AR->Sorbitol Reduces NADP_out NADP+ AR->NADP_out SDH Sorbitol Dehydrogenase Sorbitol->SDH Complications Diabetic Complications (Osmotic & Oxidative Stress) Sorbitol->Complications Fructose Fructose SDH->Fructose Oxidizes NADH_out NADH SDH->NADH_out NADPH_in NADPH NADPH_in->AR NADP_out->Complications Leads to Oxidative Stress NAD_in NAD+ NAD_in->SDH Isothiazole Isothiazole Derivative Isothiazole->AR Inhibits

References

In-vitro studies of Isothiafludine's antiviral effects

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In-Vitro Antiviral Effects of Isothiafludine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro antiviral properties of this compound, a novel non-nucleoside compound. The document details its mechanism of action against Hepatitis B Virus (HBV), summarizes key quantitative data from in-vitro studies, and outlines the experimental protocols used to determine its efficacy.

Executive Summary

This compound (also known as NZ-4) has emerged as a promising anti-HBV drug candidate.[1] Derived from the natural product leucamide A, this non-nucleosidic compound demonstrates potent and specific inhibition of HBV replication in vitro.[1][2] Its unique mechanism of action, which involves the disruption of pregenomic RNA (pgRNA) encapsidation, distinguishes it from existing nucleoside/nucleotide analogs and presents a new strategy for combating HBV infection, including drug-resistant strains.[1][2]

Mechanism of Action

This compound's primary antiviral activity stems from its ability to interfere with the HBV capsid assembly process.[1][2] Unlike reverse transcriptase inhibitors, this compound does not affect HBV DNA synthesis directly.[1] Instead, it specifically blocks the interaction between the viral pregenomic RNA (pgRNA) and the HBV core protein (HBcAg).[1][2] This disruption prevents the encapsidation of pgRNA, leading to the formation of empty, replication-deficient capsids.[1][2] This novel mechanism effectively halts the viral life cycle before genome replication can occur.

cluster_0 Standard HBV Capsid Assembly cluster_1 Inhibition by this compound pgRNA pgRNA pgRNA_HBcAg_complex pgRNA-HBcAg Complex pgRNA->pgRNA_HBcAg_complex Interaction HBcAg HBcAg (Core Protein) HBcAg->pgRNA_HBcAg_complex MatureCapsid Mature, Replication-Competent Capsid (Contains pgRNA) pgRNA_HBcAg_complex->MatureCapsid Assembly EmptyCapsid Replication-Deficient (Empty) Capsid This compound This compound (NZ-4) Block X This compound->Block HBcAg_solo HBcAg (Core Protein) HBcAg_solo->EmptyCapsid Aberrant Assembly pgRNA_solo pgRNA A 1. Seed HepG2.2.15 cells in culture plates B 2. Treat cells with varying concentrations of this compound A->B C 3. Incubate for 8 days (refreshing medium and compound at day 4) B->C D 4. Harvest supernatant and/or cell lysate C->D E 5a. Isolate DNA from supernatant (Extracellular HBV DNA) D->E Extracellular F 5b. Isolate capsid-associated DNA from cells (Intracellular HBV DNA) D->F Intracellular G 6. Quantify HBV DNA levels using qPCR E->G F->G H 7. Calculate IC₅₀ values based on reduction in HBV DNA G->H

References

Preliminary Toxicity Profile of Isothiafludine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific compound named "Isothiafludine" is not publicly available in the referenced literature. This guide, therefore, outlines the fundamental principles and methodologies of preliminary toxicity studies as they would be applied to a novel chemical entity. The data and protocols presented are illustrative and based on general toxicological testing guidelines.

This technical guide provides a framework for the initial toxicological assessment of a new chemical entity, hypothetically named this compound. It is intended for researchers, scientists, and drug development professionals to understand the scope and methodology of early-stage safety evaluations. The guide covers acute and sub-chronic toxicity, genotoxicity, and safety pharmacology, presenting data in a structured format and detailing experimental protocols.

Acute Oral Toxicity

Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single dose or multiple doses given within 24 hours. The primary endpoint is the median lethal dose (LD50), which is the statistically estimated dose that is expected to be lethal to 50% of a tested population.

Table 1: Acute Oral Toxicity of a Hypothetical Compound

SpeciesSexRoute of AdministrationLD50 (mg/kg)Observation PeriodKey Clinical Signs
RatMaleOral> 200014 daysNo mortality or significant signs of toxicity observed.
RatFemaleOral> 200014 daysNo mortality or significant signs of toxicity observed.
MouseMaleIntravenous50.5[1]14 daysLethargy, decreased activity.
MouseFemaleIntravenous50.5[1]14 daysLethargy, decreased activity.
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)
  • Animal Model: Sprague-Dawley rats (8-12 weeks old, equal numbers of males and females).

  • Housing: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Dosing: A starting dose (e.g., 2000 mg/kg) of the test substance is administered orally by gavage to a single animal.

  • Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.[2]

  • Dose Adjustment: If the animal survives, the dose for the next animal is increased. If the animal dies, the dose for the next animal is decreased. This sequential dosing continues until a reliable estimate of the LD50 can be made.

  • Clinical Observations: Animals are observed for changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

  • Necropsy: At the end of the observation period, all animals are euthanized and subjected to a gross necropsy.

Sub-chronic Toxicity

Sub-chronic toxicity studies evaluate the adverse effects of a substance after repeated or continuous administration for a part of the lifespan of the test animal (e.g., 28 or 90 days). These studies provide information on target organ toxicity and help establish a No-Observed-Adverse-Effect Level (NOAEL).[3]

Table 2: 90-Day Repeated Dose Oral Toxicity Study of a Hypothetical Compound in Rats

Dose Group (mg/kg/day)SexKey FindingsNOAEL (mg/kg/day)
0 (Control)M/FNo treatment-related effects observed.-
100M/FNo treatment-related effects observed.1000
316M/FNo treatment-related effects observed.
1000M/FHypoactivity, decreased body weight gain in males, reduced food consumption.[4]
Experimental Protocol: 90-Day Sub-chronic Oral Toxicity Study
  • Animal Model: Wistar rats (young adults, 4 groups of 10 males and 10 females).

  • Dosing: The test substance is administered daily by oral gavage at three dose levels (e.g., 100, 316, and 1000 mg/kg/day) for 90 consecutive days. A control group receives the vehicle only.[4]

  • Clinical Monitoring: Daily observations for clinical signs of toxicity. Body weight and food consumption are recorded weekly.[5]

  • Hematology and Clinical Chemistry: Blood samples are collected at termination for analysis of hematological and biochemical parameters.

  • Urinalysis: Urine is collected for analysis prior to termination.

  • Pathology: At the end of the study, all animals are euthanized. A full necropsy is performed, and organ weights are recorded. Tissues are collected and preserved for histopathological examination.[5][6]

Genotoxicity

Genotoxicity assays are performed to identify substances that can cause genetic damage, such as gene mutations and chromosomal aberrations. A standard battery of in vitro and in vivo tests is typically required.

Table 3: Genotoxicity Profile of a Hypothetical Compound

AssayTest SystemConcentration/Dose RangeResult
Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimurium strains (e.g., TA98, TA100)1 - 5000 µ g/plate Negative
In Vitro Mammalian Chromosomal Aberration TestHuman peripheral blood lymphocytes10 - 1000 µg/mLNegative
In Vivo Mammalian Erythrocyte Micronucleus TestMouse bone marrow500, 1000, 2000 mg/kgNegative
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)
  • Test System: Histidine-requiring strains of Salmonella typhimurium are used.

  • Metabolic Activation: The assay is performed with and without a mammalian metabolic activation system (S9 mix from rat liver).

  • Procedure: The test substance, bacterial tester strains, and S9 mix (if applicable) are combined and plated on a minimal agar medium.

  • Incubation: Plates are incubated for 48-72 hours.

  • Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.[7] The core battery of tests focuses on the cardiovascular, respiratory, and central nervous systems.[8][9]

Table 4: Safety Pharmacology Core Battery for a Hypothetical Compound

SystemAssaySpeciesKey Parameters MeasuredResults
Cardiovascular hERG in vitro assayCHO cellshERG potassium channel currentNo significant inhibition at therapeutic concentrations.
In vivo telemetryDogBlood pressure, heart rate, ECG[9]No significant effects observed.
Respiratory Whole-body plethysmographyRatRespiratory rate, tidal volume, minute volume[8][9]No significant effects observed.
Central Nervous System Functional Observational Battery (FOB)RatBehavior, locomotion, coordination[9]No adverse effects observed.
Experimental Protocol: In Vivo Cardiovascular Telemetry in Dogs
  • Animal Model: Beagle dogs surgically implanted with telemetry transmitters.

  • Data Acquisition: Continuous monitoring of blood pressure, heart rate, and electrocardiogram (ECG) parameters in conscious, freely moving animals.

  • Dosing: The test substance is administered at multiple dose levels.

  • Data Analysis: Changes in cardiovascular parameters from baseline are evaluated. Special attention is given to QT interval prolongation, which can indicate a risk of arrhythmia.

Visualizations

Experimental Workflow: 90-Day Sub-chronic Toxicity Study

G cluster_acclimatization Acclimatization (7 days) cluster_dosing Dosing Period (90 days) cluster_termination Termination & Analysis Acclimatization Animal Acclimatization Dosing Daily Oral Gavage Acclimatization->Dosing Clinical_Obs Daily Clinical Observation Dosing->Clinical_Obs Blood_Collection Blood Collection (Hematology & Biochemistry) Dosing->Blood_Collection Body_Weight Weekly Body Weight & Food Consumption Clinical_Obs->Body_Weight Necropsy Gross Necropsy & Organ Weights Blood_Collection->Necropsy Histopathology Tissue Collection for Histopathology Necropsy->Histopathology G cluster_preclinical Preclinical Toxicity Assessment Acute_Tox Acute Toxicity Risk_Assessment Human Risk Assessment Acute_Tox->Risk_Assessment Subchronic_Tox Sub-chronic Toxicity Subchronic_Tox->Risk_Assessment Genotoxicity Genotoxicity Genotoxicity->Risk_Assessment Safety_Pharm Safety Pharmacology Safety_Pharm->Risk_Assessment

References

Methodological & Application

Application Notes and Protocols for Isothiafludine in HBV Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiafludine (also known as NZ-4) is a novel, non-nucleoside antiviral compound that has demonstrated potent inhibitory effects on Hepatitis B Virus (HBV) replication.[1] It operates through a distinct mechanism of action, offering a potential new therapeutic strategy for combating HBV infection.[1] These application notes provide detailed protocols for utilizing this compound in standard HBV cell culture assays to evaluate its antiviral efficacy and cytotoxicity. The methodologies outlined are based on established research protocols and are intended to guide researchers in setting up and executing robust experiments.

Mechanism of Action

This compound inhibits HBV replication by targeting the encapsidation of pregenomic RNA (pgRNA).[1][2] Specifically, it interferes with the interaction between pgRNA and the HBV core protein (HBcAg), which is a critical step for the assembly of functional nucleocapsids.[1] This disruption leads to an increase in replication-deficient capsids, thereby effectively suppressing the production of new virus particles.[1]

Below is a diagram illustrating the proposed mechanism of action of this compound in the HBV replication cycle.

G cluster_cell Hepatocyte HBV_entry HBV Entry Uncoating Uncoating HBV_entry->Uncoating cccDNA_formation cccDNA Formation (in Nucleus) Uncoating->cccDNA_formation Transcription Transcription cccDNA_formation->Transcription pgRNA_mRNA pgRNA & mRNAs Transcription->pgRNA_mRNA Translation Translation pgRNA_mRNA->Translation Capsid_Assembly Capsid Assembly pgRNA_mRNA->Capsid_Assembly pgRNA HBcAg_Pol HBcAg, Polymerase Translation->HBcAg_Pol HBcAg_Pol->Capsid_Assembly Core Protein Reverse_Transcription Reverse Transcription Capsid_Assembly->Reverse_Transcription Mature_Capsids Mature Nucleocapsids Reverse_Transcription->Mature_Capsids Virion_Assembly Virion Assembly & Release Mature_Capsids->Virion_Assembly This compound This compound (NZ-4) This compound->Capsid_Assembly Blocks pgRNA encapsidation

Caption: Mechanism of this compound in inhibiting HBV replication.

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound against HBV in HepG2.2.15 cells.

Table 1: Antiviral Activity of this compound against Wild-Type HBV

ParameterCell LineValue (µM)Reference
IC50 (Supernatant HBV DNA) HepG2.2.151.33[1][3]
IC50 (Intracellular Capsid-associated HBV DNA) HepG2.2.151.05[3]

IC50 (50% inhibitory concentration) is the concentration of the compound required to reduce HBV DNA levels by 50%.

Table 2: Cytotoxicity of this compound

ParameterCell LineIncubation PeriodValue (µM)Reference
CC50 HepG2.2.158 days50.4[1][3][4]

CC50 (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%.

Table 3: Selectivity Index

ParameterCalculationValueReference
Selectivity Index (SI) CC50 / IC50 (Supernatant)~37.9[1][3]

The Selectivity Index (SI) is a ratio that measures the window between cytotoxicity and antiviral activity. A higher SI value indicates a more favorable safety profile.

Experimental Protocols

Cell Culture and Maintenance

The HepG2.2.15 cell line is a human hepatoblastoma cell line that stably expresses the HBV genome and is a widely used model for studying HBV replication and screening antiviral compounds.[5][6][7]

  • Cell Line: HepG2.2.15 (ayw serotype, wild-type genome)[3]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), and 380 µg/mL G418 for selective pressure.[3]

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[3]

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that affects cell viability.

  • Procedure:

    • Seed HepG2.2.15 cells in a 96-well plate at a density of 5 x 10^3 cells per well in triplicate.[3]

    • After 24 hours, add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO) and a no-cell control.

    • Incubate the plate for 8 days, changing the medium and re-adding the compound on day 4.[3]

    • On day 8, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.

HBV Antiviral Assay (qPCR)

This protocol quantifies the effect of this compound on HBV DNA replication.

  • Procedure:

    • Seed HepG2.2.15 cells in a 96-well or 24-well plate at an appropriate density.[3]

    • Treat the cells with various concentrations of this compound. A known anti-HBV drug (e.g., Lamivudine) can be used as a positive control.

    • Incubate for 8 days, with a medium and compound change on day 4.[3]

    • Extracellular HBV DNA Quantification:

      • On day 8, collect the cell culture supernatants.

      • Extract viral DNA using a commercial kit (e.g., QIAamp DNA Blood Mini Kit).[3]

      • Quantify the HBV DNA levels using real-time quantitative PCR (qPCR) with specific primers and probes for the HBV genome.[3]

    • Intracellular Encapsidated HBV DNA Quantification:

      • Lyse the cells and treat with a nuclease to digest any non-encapsidated DNA.[3]

      • Isolate the encapsidated HBV pgRNA using a viral RNA/DNA extraction kit.[3]

      • Perform reverse transcription followed by qPCR to quantify the encapsidated pgRNA levels.

    • Calculate the IC50 value by plotting the percentage of HBV DNA reduction against the compound concentration.

Below is a diagram outlining the general experimental workflow for evaluating this compound.

G cluster_setup Experiment Setup cluster_assays Assays cluster_antiviral_steps Antiviral Analysis cluster_data_analysis Data Analysis start Start cell_seeding Seed HepG2.2.15 cells start->cell_seeding compound_treatment Treat cells with this compound (serial dilutions) cell_seeding->compound_treatment incubation Incubate for 8 days (medium change on day 4) compound_treatment->incubation cytotoxicity_assay Cytotoxicity Assay (MTT) incubation->cytotoxicity_assay antiviral_assay Antiviral Assay incubation->antiviral_assay cc50_calc Calculate CC50 cytotoxicity_assay->cc50_calc supernatant_collection Collect Supernatant antiviral_assay->supernatant_collection dna_extraction Extract Extracellular HBV DNA supernatant_collection->dna_extraction qpcr Quantify HBV DNA (qPCR) dna_extraction->qpcr ic50_calc Calculate IC50 qpcr->ic50_calc si_calc Calculate Selectivity Index (SI) cc50_calc->si_calc ic50_calc->si_calc

Caption: Experimental workflow for this compound evaluation.

Activity Against Drug-Resistant HBV Mutants

This compound has also been shown to be effective against HBV mutants that are resistant to nucleoside analogs. This is a significant advantage, as drug resistance is a major challenge in the long-term treatment of chronic hepatitis B. The compound was found to be active against lamivudine/entecavir (3TC/ETV)-dual-resistant and adefovir (ADV)-resistant HBV mutants.[1]

Conclusion

This compound represents a promising anti-HBV compound with a novel mechanism of action that is effective against both wild-type and drug-resistant HBV strains. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in HBV cell culture assays and further explore its therapeutic potential.

References

Application Notes and Protocols for Isothiafludine in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiafludine, also known as NZ-4, is a novel non-nucleoside inhibitor of the hepatitis B virus (HBV). It is a derivative of bis-heterocycle tandem pairs derived from the natural product leucamide A.[1][2] This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) assays for the discovery of novel anti-HBV agents. This compound serves as a potent control compound for assays targeting HBV replication, specifically the crucial step of pregenomic RNA (pgRNA) encapsidation.

Mechanism of Action

This compound exhibits a unique mechanism of action by directly interfering with the encapsidation of viral pgRNA. It disrupts the interaction between the pgRNA and the HBV core protein (HBcAg), leading to the formation of replication-deficient capsids.[1] This mode of action is distinct from that of nucleoside/nucleotide analogs, which target the reverse transcriptase activity of the viral polymerase. A significant advantage of this compound is its efficacy against various drug-resistant HBV mutants, including those resistant to lamivudine (3TC), entecavir (ETV), and adefovir (ADV).[1]

Quantitative Data

The antiviral activity and cytotoxicity of this compound have been quantitatively assessed in cell-based assays. The following table summarizes the key potency and toxicity values.

ParameterCell LineValueReference
IC50 (HBV DNA in supernatant) HepG2.2.151.33 µmol/L[1]
IC50 (intracellular capsid-associated HBV DNA) HepG2.2.151.05 µmol/L[1]
CC50 (Cytotoxicity) HepG2.2.1550.4 µmol/L[1]

IC50 (50% inhibitory concentration): The concentration of a drug that is required for 50% inhibition in vitro. CC50 (50% cytotoxic concentration): The concentration of a compound that results in the death of 50% of the cells in a culture.

Signaling Pathway and Experimental Workflow

To facilitate the understanding of this compound's mechanism and its application in HTS, the following diagrams illustrate the HBV pgRNA encapsidation pathway and a general workflow for a high-throughput screening campaign.

HBV_pgRNA_Encapsidation_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cccDNA cccDNA pgRNA_transcription Transcription cccDNA->pgRNA_transcription RNA Polymerase II pgRNA pregenomic RNA (pgRNA) pgRNA_transcription->pgRNA HBcAg_mRNA HBcAg mRNA pgRNA->HBcAg_mRNA P_protein_mRNA P protein mRNA pgRNA->P_protein_mRNA pgRNA_P_complex pgRNA-P protein complex pgRNA->pgRNA_P_complex Translation_HBcAg Translation HBcAg_mRNA->Translation_HBcAg Translation_P_protein Translation P_protein_mRNA->Translation_P_protein HBcAg HBV core protein (HBcAg) Translation_HBcAg->HBcAg P_protein P protein (Polymerase) Translation_P_protein->P_protein Capsid_Assembly Capsid Assembly HBcAg->Capsid_Assembly P_protein->pgRNA_P_complex pgRNA_P_complex->Capsid_Assembly Replication_deficient_Capsid Replication-deficient Capsid Capsid_Assembly->Replication_deficient_Capsid Disrupted Pathway Mature_Capsid Mature Capsid (with rcDNA) Capsid_Assembly->Mature_Capsid Normal Pathway This compound This compound (NZ-4) This compound->Capsid_Assembly Inhibition

Caption: HBV pgRNA Encapsidation Pathway and the inhibitory action of this compound.

HTS_Workflow_for_Antiviral_Screening Assay_Development Assay Development & Optimization (e.g., cell density, virus MOI) Compound_Library_Screening Primary Screening (Single concentration) Assay_Development->Compound_Library_Screening Hit_Identification Hit Identification (Activity threshold) Compound_Library_Screening->Hit_Identification Dose_Response Dose-Response Confirmation (IC50 determination) Hit_Identification->Dose_Response Cytotoxicity_Assay Cytotoxicity Assay (CC50 determination) Dose_Response->Cytotoxicity_Assay Selectivity_Index Selectivity Index Calculation (CC50 / IC50) Cytotoxicity_Assay->Selectivity_Index Mechanism_of_Action Mechanism of Action Studies Selectivity_Index->Mechanism_of_Action

Caption: General workflow for a high-throughput screening campaign to identify antiviral compounds.

Experimental Protocols

The following protocols are adapted from established methods for antiviral high-throughput screening and can be tailored for the use of this compound as a control.

Protocol 1: Cell-Based High-Throughput Screening for Inhibitors of HBV Replication

Objective: To identify compounds that inhibit HBV replication in a cell-based assay using a stable HBV-producing cell line (e.g., HepG2.2.15).

Materials:

  • HepG2.2.15 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)

  • Compound library (dissolved in DMSO)

  • This compound (positive control)

  • DMSO (negative control)

  • 384-well clear-bottom black plates

  • Automated liquid handling system

  • Plate reader capable of luminescence or fluorescence detection

  • Reagents for quantifying HBV DNA (e.g., qPCR-based assay) or a reporter gene assay system.

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend HepG2.2.15 cells in culture medium.

    • Using an automated dispenser, seed the cells into 384-well plates at a pre-optimized density (e.g., 5,000 - 10,000 cells/well) in a volume of 50 µL.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Addition:

    • Prepare a compound plate by diluting the library compounds, this compound, and DMSO to the desired final concentration in culture medium.

    • Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of the compound solutions to the cell plates. The final DMSO concentration should be kept below 0.5%.

  • Incubation:

    • Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 6-8 days) at 37°C in a 5% CO2 incubator.

  • Endpoint Measurement:

    • Option A: Quantification of HBV DNA in Supernatant (qPCR):

      • Carefully collect the cell culture supernatant.

      • Extract viral DNA from the supernatant.

      • Quantify the amount of HBV DNA using a validated qPCR assay.

    • Option B: Reporter Gene Assay:

      • If using a reporter virus (e.g., expressing luciferase or GFP), lyse the cells and measure the reporter signal according to the manufacturer's instructions using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound relative to the DMSO control.

    • Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).

Protocol 2: Cytotoxicity Assay

Objective: To determine the cytotoxicity of hit compounds identified in the primary screen.

Materials:

  • HepG2.2.15 cells

  • Culture medium

  • Hit compounds from the primary screen

  • This compound

  • DMSO

  • 384-well clear-bottom black plates

  • Cell viability reagent (e.g., CellTiter-Glo®, resazurin)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed HepG2.2.15 cells in 384-well plates as described in Protocol 1.

  • Compound Addition:

    • Prepare serial dilutions of the hit compounds and this compound.

    • Add the compounds to the cell plates.

  • Incubation:

    • Incubate the plates for the same duration as the primary screening assay (e.g., 6-8 days).

  • Endpoint Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's protocol.

    • Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.

    • Determine the CC50 value for each compound by fitting the data to a dose-response curve.

Conclusion

This compound is a valuable tool for high-throughput screening campaigns aimed at discovering novel anti-HBV therapeutics. Its well-characterized mechanism of action, targeting pgRNA encapsidation, and its potent antiviral activity make it an excellent positive control for cell-based assays. The provided protocols offer a robust framework for the implementation of HTS assays to identify and characterize new inhibitors of HBV replication. Researchers are encouraged to optimize these protocols for their specific experimental setup and compound libraries.

References

Application Notes and Protocols for Efficacy Testing of Isothiafludine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiafludine is a novel heterocyclic compound with potential therapeutic applications. These application notes provide a comprehensive experimental framework to systematically evaluate the efficacy of this compound, focusing on its potential anticancer and anti-inflammatory properties. The protocols outlined below detail methodologies for in vitro and in vivo assays, data analysis, and visualization of experimental workflows and potential signaling pathways.

Section 1: In Vitro Efficacy Testing

Anticancer Activity

The initial assessment of this compound's anticancer potential will be conducted using a panel of human cancer cell lines.

Experimental Protocol: Cytotoxicity Assessment using MTT Assay

  • Cell Culture: Culture human cancer cell lines such as A549 (lung carcinoma), HeLa (cervical cancer), MCF-7 (breast cancer), and a non-cancerous cell line like NIH/3T3 (murine fibroblast) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.[1][2]

  • Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).[3]

  • MTT Assay: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[4]

Data Presentation: Cytotoxicity of this compound

Cell LineTreatment Duration (hours)This compound IC50 (µM)Positive Control (e.g., 5-FU) IC50 (µM)
A549 24
48
72
HeLa 24
48
72
MCF-7 24
48
72
NIH/3T3 24
48
72
Anti-inflammatory Activity

The anti-inflammatory potential of this compound will be evaluated through its ability to inhibit protein denaturation and suppress inflammatory mediators in a cellular model.

Experimental Protocol: In Vitro Anti-inflammatory Assay (BSA Denaturation)

  • Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of 1% Bovine Serum Albumin (BSA) solution and 0.45 mL of PBS (pH 6.3).

  • Treatment: Add 0.05 mL of various concentrations of this compound (e.g., 10, 50, 100, 200, 500 µg/mL). Use Aspirin as a positive control.[5]

  • Incubation: Incubate the mixtures at 37°C for 20 minutes, followed by heating at 70°C for 10 minutes.

  • Absorbance Measurement: After cooling, measure the turbidity at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation.

Data Presentation: Inhibition of BSA Denaturation by this compound

Concentration (µg/mL)% Inhibition by this compound% Inhibition by Aspirin
10
50
100
200
500
IC50

Experimental Protocol: Measurement of Pro-inflammatory Cytokines

  • Cell Culture and Stimulation: Culture human mast cell line (HMC-1) and stimulate with phorbol 12-myristate 13-acetate (PMA) and calcium ionophore A23187 (PMACI) to induce inflammation.[6]

  • Treatment: Co-treat the cells with various non-toxic concentrations of this compound.

  • Cytokine Measurement: After 24 hours, collect the cell supernatant and measure the levels of pro-inflammatory cytokines such as IL-1β, IL-6, IL-8, and TNF-α using ELISA kits according to the manufacturer's instructions.[6]

  • mRNA Expression Analysis: Extract total RNA from the cells and perform RT-PCR to analyze the mRNA expression levels of the corresponding cytokines.[6]

Data Presentation: Effect of this compound on Pro-inflammatory Cytokine Secretion

CytokineControlPMACI-StimulatedPMACI + this compound (Low Conc.)PMACI + this compound (High Conc.)
IL-1β (pg/mL)
IL-6 (pg/mL)
IL-8 (pg/mL)
TNF-α (pg/mL)

Section 2: Elucidation of Mechanism of Action

To understand how this compound exerts its effects, key signaling pathways involved in cancer and inflammation will be investigated.

Experimental Protocol: Western Blot Analysis

  • Cell Lysis: Treat cancer cells (e.g., A549) or inflammatory cells (e.g., HMC-1) with this compound for a specified time. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., NF-κB, p-p38, p-JNK, p-ERK, Caspase-3, HIF-1α) and a loading control (e.g., β-actin).[6][7]

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) system.

Section 3: In Vivo Efficacy Testing

Promising in vitro results will be followed by in vivo studies using animal models.

Experimental Protocol: Xenograft Mouse Model for Anticancer Efficacy

  • Tumor Implantation: Subcutaneously inject A549-luc cells into the flank of nude mice.[1]

  • Tumor Growth and Grouping: Once tumors reach a palpable size, randomly divide the mice into three groups: vehicle control, this compound treated, and positive control (e.g., a standard chemotherapeutic agent).[1]

  • Treatment: Administer this compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule.

  • Monitoring: Monitor tumor size, body weight, and overall health of the mice for a specified period (e.g., 60 days).[1]

  • Bioluminescence Imaging: Use an in vivo imaging system to monitor the luciferase activity of the A549-luc cells as a measure of tumor burden.

  • Histopathology: At the end of the study, euthanize the mice and perform histopathological analysis of the tumors and major organs.[1]

Data Presentation: In Vivo Anticancer Efficacy of this compound

GroupAverage Tumor Volume (mm³) at Day X% Tumor Growth InhibitionAverage Body Weight (g)
Vehicle Control 0%
This compound
Positive Control

Visualizations

Diagram 1: General Experimental Workflow

experimental_workflow cluster_in_vitro In Vitro Efficacy cluster_moa Mechanism of Action cluster_in_vivo In Vivo Efficacy in_vitro_start This compound cytotoxicity Cytotoxicity Assays (MTT, BrdU) [Cancer & Normal Cells] in_vitro_start->cytotoxicity anti_inflammatory Anti-inflammatory Assays (BSA Denaturation, Cytokine Release) in_vitro_start->anti_inflammatory western_blot Western Blot (Signaling Pathways) cytotoxicity->western_blot anti_inflammatory->western_blot qpcr qPCR (Gene Expression) western_blot->qpcr xenograft Xenograft Mouse Model (Anticancer) qpcr->xenograft inflammation_model Animal Model of Inflammation qpcr->inflammation_model

Experimental workflow for this compound efficacy testing.

Diagram 2: Potential Anti-inflammatory Signaling Pathway

anti_inflammatory_pathway stimulus Inflammatory Stimulus (e.g., PMA/A23187) mapk MAPK Pathway (p38, JNK, ERK) stimulus->mapk nfkb NF-κB Pathway stimulus->nfkb caspase1 Caspase-1 stimulus->caspase1 This compound This compound This compound->mapk This compound->nfkb This compound->caspase1 cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, IL-8, TNF-α) mapk->cytokines nfkb->cytokines caspase1->cytokines

Potential inhibitory action of this compound on inflammatory pathways.

Diagram 3: Potential Anticancer Signaling Pathway (Hypoxia)

anticancer_pathway hypoxia Tumor Hypoxia hif1a_stabilization HIF-1α Stabilization hypoxia->hif1a_stabilization This compound This compound This compound->hif1a_stabilization hif1a_translocation Nuclear Translocation & Dimerization with HIF-1β hif1a_stabilization->hif1a_translocation gene_transcription Target Gene Transcription hif1a_translocation->gene_transcription angiogenesis Angiogenesis (VEGF) gene_transcription->angiogenesis cell_survival Cell Survival & Metabolism gene_transcription->cell_survival

Potential inhibition of the HIF-1α signaling pathway by this compound.

References

Application Notes and Protocols for Measuring Isothiafludine's Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiafludine is a novel small molecule compound with therapeutic potential. A critical step in the preclinical development of any new chemical entity is the thorough characterization of its binding affinity to its biological target(s). This document provides detailed application notes and protocols for several widely accepted biophysical techniques to accurately quantify the binding affinity of this compound. Understanding the binding kinetics and thermodynamics is fundamental to elucidating its mechanism of action and optimizing its pharmacological properties.

The equilibrium dissociation constant (KD) is a key parameter used to quantify the strength of the interaction between a ligand (this compound) and its protein target.[1][2] A smaller KD value signifies a higher binding affinity.[1] The protocols outlined below describe methodologies to determine the KD, as well as the association (kon) and dissociation (koff) rate constants.

Key Techniques for Measuring Binding Affinity

Several robust methods are available for measuring the binding affinity of small molecules like this compound. The choice of technique often depends on factors such as the properties of the interacting molecules, the required throughput, and the specific information desired (e.g., kinetics, thermodynamics). Key label-free, quantitative methods include Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC).[1] Fluorescence-based methods like Fluorescence Polarization (FP) are also widely used.[2]

Hypothetical Target: Kinase X

For the purpose of these protocols, we will consider the hypothetical interaction between this compound and "Kinase X," a protein kinase that has been identified as a putative target.

Data Presentation

Quantitative data from binding affinity assays should be summarized for clear comparison.

TechniqueParameter(s) MeasuredThis compound Concentration RangeKinase X ConcentrationMeasured Value
SPR ka (M-1s-1), kd (s-1), KD (M)0.1 nM - 1 µMImmobilizedExample: 5.2 x 10-8 M
BLI ka (M-1s-1), kd (s-1), KD (M)1 nM - 10 µMImmobilizedExample: 6.1 x 10-8 M
ITC KD (M), ΔH (kcal/mol), n (stoichiometry)100 µM in syringe10 µM in cellExample: 7.5 x 10-8 M
FP KD (M)0.01 nM - 10 µM5 nMExample: 8.3 x 10-8 M

Experimental Protocols

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the change in refractive index at the surface of a sensor chip as molecules bind and dissociate, allowing for real-time monitoring of binding events.[3]

Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) of this compound binding to Kinase X.

Materials:

  • SPR instrument (e.g., Biacore, Cytiva)

  • Sensor chip (e.g., CM5, amine-coupling)

  • Kinase X (recombinant, purified)

  • This compound (stock solution in DMSO, serial dilutions in running buffer)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., Glycine-HCl pH 2.5)

Protocol:

  • Chip Preparation and Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxymethylated dextran surface of the sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject Kinase X (e.g., 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached (typically 2000-10000 RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared similarly but without the injection of Kinase X to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a series of concentrations of this compound in running buffer. The concentration range should ideally span from 0.1 to 100 times the expected KD. A DMSO concentration gradient should be created for accurate reference subtraction.

    • Inject the different concentrations of this compound over the immobilized Kinase X and the reference flow cell at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association phase for a defined period (e.g., 180 seconds).

    • Switch back to running buffer and monitor the dissociation phase (e.g., 300-600 seconds).

    • Between each this compound injection, regenerate the sensor surface using a short pulse of the regeneration solution to remove all bound analyte.

  • Data Analysis:

    • Subtract the reference flow cell data from the Kinase X flow cell data.

    • Perform a global fit of the association and dissociation curves for all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine ka, kd, and KD (where KD = kd/ka).

Experimental Workflow for SPR

SPR_Workflow cluster_prep Preparation cluster_protocol SPR Protocol cluster_analysis Data Analysis Chip Sensor Chip Immobilize Immobilize Kinase X on Sensor Chip Chip->Immobilize KinaseX Kinase X KinaseX->Immobilize This compound This compound Bind Inject this compound (Association) This compound->Bind Immobilize->Bind Dissociate Inject Running Buffer (Dissociation) Bind->Dissociate Regenerate Regenerate Surface Dissociate->Regenerate Process Reference Subtraction Dissociate->Process Regenerate->Bind Fit Global Data Fitting Process->Fit Results Determine ka, kd, KD Fit->Results

Caption: Workflow for SPR-based binding affinity measurement.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[4]

Objective: To determine the equilibrium dissociation constant (KD), binding stoichiometry (n), and enthalpy of binding (ΔH) for the this compound-Kinase X interaction.

Materials:

  • Isothermal Titration Calorimeter (e.g., MicroCal, Malvern Panalytical)

  • Kinase X (recombinant, purified, dialyzed into the final buffer)

  • This compound (high concentration stock, diluted in the final buffer)

  • Final buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

Protocol:

  • Sample Preparation:

    • Thoroughly dialyze or buffer-exchange Kinase X into the final experimental buffer.

    • Prepare the this compound solution in the exact same buffer from the dialysis. A slight mismatch in buffer composition can lead to large heat of dilution artifacts.

    • Degas both the protein and ligand solutions immediately before the experiment.

  • ITC Experiment:

    • Load the sample cell with Kinase X solution (e.g., 10 µM).

    • Load the injection syringe with the this compound solution (e.g., 100 µM, typically 10-20 times the protein concentration).

    • Set the experimental parameters: cell temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), injection volume (e.g., 2 µL), and spacing between injections (e.g., 150 seconds).

    • Perform an initial small injection (e.g., 0.4 µL) to be discarded during analysis.

    • Proceed with a series of injections (e.g., 19 injections of 2 µL each).

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of this compound to Kinase X.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters: KD, n, and ΔH.

ITC Experimental Logic

ITC_Logic cluster_setup Experimental Setup cluster_process Titration Process cluster_output Data Output & Analysis Syringe Syringe: This compound (Ligand) Inject Inject Ligand into Cell Syringe->Inject Cell Sample Cell: Kinase X (Protein) Cell->Inject Measure Measure Heat Change (ΔH) Inject->Measure Equilibrate Allow to Equilibrate Measure->Equilibrate Isotherm Generate Binding Isotherm Measure->Isotherm Equilibrate->Inject Repeat Fit Fit Data to Binding Model Isotherm->Fit Params Determine KD, n, ΔH Fit->Params

Caption: Logical flow of an Isothermal Titration Calorimetry experiment.

Fluorescence Polarization (FP)

FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to another molecule.[2] It is well-suited for high-throughput screening and affinity determination.

Objective: To determine the equilibrium dissociation constant (KD) of this compound binding to a fluorescently labeled tracer that binds to Kinase X. This is a competitive binding assay format.

Materials:

  • Fluorescence plate reader with polarization filters

  • Kinase X (recombinant, purified)

  • This compound

  • Fluorescently labeled tracer (a known ligand for Kinase X with a suitable fluorophore, e.g., fluorescein)

  • Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4)

  • Black, low-volume 384-well plates

Protocol:

  • Assay Development:

    • Determine the optimal concentration of Kinase X and the fluorescent tracer. This is typically done by titrating Kinase X against a fixed concentration of the tracer to find a protein concentration that gives a significant FP window (difference in mP between bound and free tracer) and is on the linear portion of the binding curve (e.g., at the EC50 or EC80).

  • Competitive Binding Assay:

    • Prepare a serial dilution of this compound in assay buffer.

    • In each well of the 384-well plate, add a fixed concentration of Kinase X and the fluorescent tracer.

    • Add the serially diluted this compound to the wells. Include controls for the free tracer (no protein) and the fully bound tracer (no competitor).

    • Incubate the plate at room temperature for a predetermined time to ensure the binding has reached equilibrium (this should be determined empirically).[5][6]

    • Measure the fluorescence polarization of each well using the plate reader.

  • Data Analysis:

    • Plot the fluorescence polarization values (in mP) against the logarithm of the this compound concentration.

    • Fit the resulting sigmoidal curve to a suitable competitive binding equation (e.g., four-parameter logistic equation) to determine the IC50 value (the concentration of this compound that displaces 50% of the bound tracer).

    • Convert the IC50 to a Ki (and thus KD, assuming competitive binding) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/KD,tracer), where [Tracer] is the concentration of the fluorescent tracer and KD,tracer is the dissociation constant of the tracer for Kinase X.

Signaling Pathway for Competitive FP Assay

FP_Competition cluster_components Molecular Components cluster_binding Binding Equilibria KinaseX Kinase X (Protein) Bound_Tracer Kinase X :: Tracer (High Polarization) KinaseX->Bound_Tracer Bound_Iso Kinase X :: this compound (No Signal) KinaseX->Bound_Iso Tracer Fluorescent Tracer Tracer->Bound_Tracer This compound This compound (Competitor) This compound->Bound_Tracer Displaces This compound->Bound_Iso

Caption: Competitive binding mechanism in a Fluorescence Polarization assay.

References

Isothiafludine: A Novel Probe for Elucidating Hepatitis B Virus Capsid Assembly

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiafludine, also known as NZ-4, is a novel, non-nucleoside small molecule inhibitor of Hepatitis B Virus (HBV) replication.[1][2][3] Derived from the natural product leucamide A, this compound presents a unique mechanism of action that makes it a valuable tool for studying the intricacies of HBV capsid assembly.[1][2][3] Unlike nucleoside/nucleotide analogues that target the viral polymerase, this compound disrupts a critical step in the viral life cycle: the encapsidation of pregenomic RNA (pgRNA). This property allows researchers to specifically investigate the dynamics of capsid formation and the essential interactions between the viral genome and the core protein. These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in HBV research.

Mechanism of Action

This compound functions as a capsid assembly modulator. Its primary mechanism of action is the inhibition of HBV replication by interfering with the interaction between the viral pregenomic RNA (pgRNA) and the HBV core protein (HBcAg).[1][2][3] This disruption prevents the proper packaging of the pgRNA into the assembling nucleocapsid.[1][2][3] Consequently, this compound treatment leads to the formation of "empty" or replication-deficient capsids, which lack the viral genome necessary for subsequent reverse transcription and the production of new infectious virions.[1][3] This targeted disruption of pgRNA encapsidation makes this compound a specific tool to dissect the molecular requirements and kinetics of this crucial step in HBV replication.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the antiviral activity and cytotoxicity of this compound.

Table 1: In Vitro Efficacy of this compound (NZ-4) against HBV

ParameterCell LineValue (μmol/L)Description
IC50 (HBV DNA in supernatant) HepG2.2.151.3350% inhibitory concentration for extracellular HBV DNA.[1][2][3]
IC50 (Intracellular HBV replication) HepG2.2.151.0550% inhibitory concentration for capsid-associated HBV DNA.[1]
CC50 HepG2.2.1550.450% cytotoxic concentration.[1][2]

Table 2: Activity of this compound (NZ-4) against Drug-Resistant HBV Mutants

Mutant TypeDescriptionActivity
3TC/ETV-dual-resistant Lamivudine and Entecavir resistantActive
ADV-resistant Adefovir resistantActive

Note: Specific IC50 values for resistant mutants were not detailed in the provided search results.

Experimental Protocols

Detailed methodologies for key experiments to study the effects of this compound on HBV assembly are provided below.

Determination of Antiviral Activity by qPCR

This protocol is for quantifying the effect of this compound on HBV DNA levels in the supernatant of cultured HBV-producing cells.

Materials:

  • HepG2.2.15 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (NZ-4)

  • DNA extraction kit (for viral DNA from supernatant)

  • qPCR master mix

  • Primers and probe specific for HBV DNA

  • Real-time PCR instrument

Procedure:

  • Seed HepG2.2.15 cells in 96-well plates and culture until confluent.

  • Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) in fresh culture medium. Include a vehicle-only control (e.g., DMSO).

  • Incubate the cells for 4-6 days, replenishing the medium with fresh compound every 2 days.

  • After the incubation period, collect the cell culture supernatant.

  • Extract viral DNA from the supernatant using a suitable DNA extraction kit according to the manufacturer's instructions.

  • Prepare the qPCR reaction mix containing the qPCR master mix, HBV-specific primers, and probe.

  • Add the extracted DNA to the qPCR mix.

  • Perform the qPCR reaction using a real-time PCR instrument.

  • Analyze the data to determine the concentration of HBV DNA in each sample.

  • Calculate the IC50 value by plotting the percentage of HBV DNA inhibition against the log of the this compound concentration.

Analysis of HBV Capsid Assembly by Native Agarose Gel Electrophoresis

This method allows for the visualization of intact HBV capsids and the assessment of this compound's effect on their formation and pgRNA content.

Materials:

  • HepG2.2.15 cells

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease inhibitors)

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • Loading buffer (non-denaturing)

  • Nitrocellulose or PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against HBV core protein (anti-HBc)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • For pgRNA detection: SYBR Gold or similar nucleic acid stain

Procedure:

  • Treat HepG2.2.15 cells with various concentrations of this compound for 3-4 days.

  • Lyse the cells in a non-denaturing lysis buffer on ice.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Mix the supernatant with a non-denaturing loading buffer.

  • Load the samples onto a 1-1.2% native agarose gel prepared in TAE buffer.

  • Run the gel at a low voltage (e.g., 50-70V) in a cold room or on ice to prevent denaturation.

  • For Protein Detection (Western Blot): a. Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. b. Block the membrane with blocking buffer for 1 hour at room temperature. c. Incubate the membrane with a primary antibody against HBV core protein overnight at 4°C. d. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. e. Detect the signal using a chemiluminescent substrate.

  • For pgRNA Detection: a. After electrophoresis, stain the gel with a nucleic acid stain like SYBR Gold for 30-60 minutes. b. Visualize the encapsidated pgRNA using a gel documentation system. A decrease in the signal in this compound-treated samples indicates inhibition of pgRNA packaging.

RNA Immunoprecipitation (RIP) for pgRNA-HBcAg Interaction

This protocol is to investigate the direct effect of this compound on the interaction between pgRNA and the HBV core protein.

Materials:

  • HepG2.2.15 cells treated with this compound

  • RIP buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, RNase inhibitor, protease inhibitors)

  • Antibody against HBV core protein (for immunoprecipitation)

  • Protein A/G magnetic beads

  • RNA extraction kit

  • qRT-PCR reagents for pgRNA detection

Procedure:

  • Crosslink proteins to RNA in this compound-treated and control HepG2.2.15 cells by treating with formaldehyde.

  • Quench the crosslinking reaction with glycine.

  • Lyse the cells in RIP buffer.

  • Incubate the cell lysate with an antibody against HBV core protein to form RNA-protein-antibody complexes.

  • Capture the complexes using Protein A/G magnetic beads.

  • Wash the beads to remove non-specific binding.

  • Reverse the crosslinking by heating.

  • Digest the proteins with proteinase K.

  • Extract the co-immunoprecipitated RNA using an RNA extraction kit.

  • Quantify the amount of pgRNA using qRT-PCR. A reduction in the amount of pgRNA immunoprecipitated from this compound-treated cells indicates that the drug disrupts the pgRNA-HBcAg interaction.

Resistance

Currently, there is no publicly available information detailing specific resistance mutations in the HBV genome that are selected for or confer resistance to this compound (NZ-4). However, studies have shown that this compound is effective against HBV mutants that are resistant to nucleoside and nucleotide analogues, such as lamivudine, entecavir, and adefovir.[1][2] This suggests that this compound's mechanism of targeting capsid assembly provides a distinct advantage against resistance pathways that affect the viral polymerase. Further research is required to identify potential resistance mechanisms to this compound.

Visualizations

HBV_Capsid_Assembly_Inhibition_by_this compound cluster_normal Normal HBV Assembly cluster_this compound Assembly with this compound pgRNA pgRNA pgRNA_Encapsidation pgRNA Encapsidation pgRNA->pgRNA_Encapsidation HBcAg_dimers HBcAg Dimers Nucleocapsid_Assembly Nucleocapsid Assembly HBcAg_dimers->Nucleocapsid_Assembly Nucleocapsid_Assembly->pgRNA_Encapsidation Mature_Capsid Mature, pgRNA-containing Capsid pgRNA_Encapsidation->Mature_Capsid Reverse_Transcription Reverse Transcription Mature_Capsid->Reverse_Transcription Infectious_Virions Infectious Virions Reverse_Transcription->Infectious_Virions This compound This compound Blocked_Interaction Blocked pgRNA-HBcAg Interaction This compound->Blocked_Interaction Interferes with HBcAg_dimers_iso HBcAg Dimers HBcAg_dimers_iso->Blocked_Interaction pgRNA_iso pgRNA pgRNA_iso->Blocked_Interaction Replication_Deficient_Capsid Replication-Deficient (Empty) Capsid Blocked_Interaction->Replication_Deficient_Capsid No_Replication No Reverse Transcription Replication_Deficient_Capsid->No_Replication

Caption: Mechanism of this compound Action on HBV Capsid Assembly.

Experimental_Workflow_Isothiafludine_HBV_Study cluster_analysis Downstream Analysis Cell_Culture Culture HepG2.2.15 cells Treatment Treat with this compound (dose-response) Cell_Culture->Treatment Incubation Incubate for 4-6 days Treatment->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Cell_Lysis Lyse Cells Incubation->Cell_Lysis DNA_Extraction Viral DNA Extraction Supernatant_Collection->DNA_Extraction Native_PAGE Native Agarose Gel Electrophoresis Cell_Lysis->Native_PAGE RIP RNA Immunoprecipitation (anti-HBc) Cell_Lysis->RIP qPCR qPCR for HBV DNA (IC50 determination) DNA_Extraction->qPCR Western_Blot Western Blot (anti-HBc) Native_PAGE->Western_Blot pgRNA_Stain pgRNA Staining Native_PAGE->pgRNA_Stain qRT_PCR_RIP qRT-PCR for pgRNA RIP->qRT_PCR_RIP

Caption: Experimental workflow for studying this compound's effect on HBV.

References

Application Notes and Protocols: Assessing Isothiafludine's Effect on pgRNA Encapsidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the inhibitory effect of Isothiafludine on the encapsidation of pregenomic RNA (pgRNA) of the Hepatitis B Virus (HBV). This compound (also known as NZ-4) is a novel non-nucleoside compound that has been identified as a potent inhibitor of HBV replication.[1][2] Its unique mechanism of action, which involves the disruption of pgRNA encapsidation, presents a promising therapeutic strategy against HBV, including drug-resistant strains.[1][2]

Mechanism of Action: this compound interferes with the interaction between pgRNA and the HBV core protein (HBcAg), which is a critical step for the assembly of functional nucleocapsids.[1][2] This interference leads to a dose-dependent reduction in the amount of pgRNA packaged into capsids, resulting in the formation of replication-deficient or "empty" capsids.[1][2] Consequently, the subsequent reverse transcription of pgRNA into viral DNA is inhibited, effectively halting the viral replication cycle.

Data Presentation: Quantitative Analysis of this compound's Effect

The efficacy of this compound in inhibiting pgRNA encapsidation can be quantified by measuring the levels of encapsidated pgRNA in HBV-replicating cells treated with the compound. The following table summarizes the concentration-dependent effect of this compound on encapsidated HBV pgRNA levels in HepG2.2.15 cells.

This compound (NZ-4) Concentration (µmol/L)Reduction in Encapsidated HBV pgRNA
5Concentration-dependent decrease
10Concentration-dependent decrease
20Significant concentration-dependent decrease

Data derived from studies on HepG2.2.15 cells treated with this compound.[1][2] The IC50 value for the suppression of intracellular HBV replication by this compound in HepG2.2.15 cells has been determined to be 1.33 μmol/L.[1][3]

Experimental Protocols

Several key experiments are employed to elucidate the effect of this compound on pgRNA encapsidation. Detailed methodologies for these assays are provided below.

Cell Culture and Treatment
  • Cell Line: HepG2.2.15 cells, which are human hepatoblastoma cells stably transfected with a plasmid containing the HBV genome, are a standard model for studying HBV replication.

  • Culture Conditions: Cells are maintained in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum, antibiotics, and G418 to maintain plasmid selection.

  • Treatment: HepG2.2.15 cells are seeded in appropriate culture plates and treated with varying concentrations of this compound (e.g., 5, 10, 20 μmol/L) or a vehicle control (e.g., DMSO). The treatment duration is typically several days (e.g., 8 days) to observe a significant effect on viral replication.[3]

Analysis of Encapsidated pgRNA

This technique is used to separate intact HBV capsids and analyze the nucleic acids within them.

  • Cell Lysis: Treated and control cells are harvested and lysed using a mild, non-denaturing lysis buffer.

  • Native Agarose Gel Electrophoresis: The cell lysates are subjected to electrophoresis on a native agarose gel, which separates the HBV capsids based on their charge and size.

  • Transfer: The separated capsids and nucleic acids are transferred to a nylon or nitrocellulose membrane.

  • Southern Blot (for DNA): To detect encapsidated viral DNA, the membrane is hybridized with a radiolabeled HBV-specific DNA probe. This allows for the visualization of replication-competent capsids containing DNA.

  • Northern Blot (for RNA): To specifically detect encapsidated pgRNA, the membrane is hybridized with a radiolabeled HBV-specific RNA probe.[1][4] A decrease in the signal in this compound-treated samples compared to the control indicates reduced pgRNA encapsidation.[1]

This method provides a more quantitative measure of the amount of encapsidated pgRNA.

  • Isolation of Intracellular Capsids: Cytoplasmic lysates from treated and control cells are prepared.

  • Nuclease Treatment: The lysates are treated with DNase I and RNase A to digest any nucleic acids outside the capsids.[5]

  • Capsid Disruption and RNA Extraction: The protected encapsidated pgRNA is then released from the capsids using a strong denaturant (e.g., guanidine thiocyanate) and extracted using a suitable RNA isolation kit.

  • Reverse Transcription: The extracted pgRNA is reverse transcribed into cDNA using an HBV-specific primer.

  • qPCR: The resulting cDNA is quantified using real-time PCR with HBV-specific primers and a probe.[1] The relative amount of encapsidated pgRNA in this compound-treated cells is calculated by comparing the qPCR results to the untreated control.

Analysis of Total HBV RNA

To ensure that this compound specifically targets pgRNA encapsidation and not viral transcription, the levels of total intracellular HBV RNA are also measured.

  • Total RNA Extraction: Total RNA is extracted from treated and control cells using a standard RNA isolation method.

RNA Immunoprecipitation (RIP)

This assay directly investigates the interaction between pgRNA and the HBV core protein.

  • Cell Lysis: Treated and control cells are lysed under conditions that preserve protein-RNA interactions.

  • Immunoprecipitation: The cell lysates are incubated with an antibody specific for the HBV core protein (anti-HBc). The antibody-protein-RNA complexes are then captured using protein A/G beads.

  • RNA Extraction: The RNA associated with the immunoprecipitated core protein is extracted.

  • qRT-PCR: The amount of pgRNA that co-immunoprecipitated with the core protein is quantified by qRT-PCR. A reduction in the amount of pgRNA pulled down with the core protein in this compound-treated cells provides direct evidence of interference with the pgRNA-HBcAg interaction.[1][2]

Visualizations

Isothiafludine_MoA cluster_HBV_Replication Normal HBV Replication Cycle cluster_Isothiafludine_Effect Effect of this compound pgRNA pgRNA Capsid Nucleocapsid Assembly pgRNA->Capsid HBcAg HBcAg HBcAg->Capsid Encapsidated_pgRNA Encapsidated pgRNA Capsid->Encapsidated_pgRNA Replication_Deficient_Capsid Replication-Deficient Capsid Capsid->Replication_Deficient_Capsid Reverse_Transcription Reverse Transcription Encapsidated_pgRNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA This compound This compound Blocked_Interaction Inhibition of pgRNA-HBcAg Interaction This compound->Blocked_Interaction Blocked_Interaction->Capsid

Caption: Mechanism of Action of this compound on HBV pgRNA Encapsidation.

Experimental_Workflow cluster_Cell_Culture Cell Culture & Treatment cluster_Analysis Downstream Analysis start HepG2.2.15 Cells treatment Treat with this compound start->treatment lysis Cell Lysis treatment->lysis total_rna Total RNA Extraction lysis->total_rna capsid_isolation Intracellular Capsid Isolation lysis->capsid_isolation rip_assay RNA Immunoprecipitation (RIP) lysis->rip_assay qRT_PCR_total qRT-PCR for Total HBV RNA total_rna->qRT_PCR_total northern_blot Native Agarose Gel & Northern Blot capsid_isolation->northern_blot qRT_PCR_encapsidated qRT-PCR for Encapsidated pgRNA capsid_isolation->qRT_PCR_encapsidated

Caption: Experimental Workflow for Assessing this compound's Effect.

References

Application Notes and Protocols for In-Vivo Studies of Isothiafludine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiafludine (also known as NZ-4) is a novel non-nucleoside compound that has demonstrated potent antiviral activity against Hepatitis B Virus (HBV). Its mechanism of action involves the inhibition of HBV replication by interfering with the encapsidation of pregenomic RNA (pgRNA), a critical step in the viral life cycle. This leads to the formation of replication-deficient or "empty" viral capsids.[1][2] The lipophilic nature of this compound suggests it is likely a poorly water-soluble compound, a common challenge in drug development that can hinder in-vivo studies due to low bioavailability.

These application notes provide a comprehensive guide to understanding the solubility characteristics of this compound and offer detailed protocols for its preparation for in-vivo research. The following sections will cover strategies for solubilization, experimental workflows, and a visual representation of its mechanism of action.

This compound In-Vivo Data

ParameterValueSpeciesAdministration RouteStudy DurationKey FindingReference
Dosing Regimen25, 50, or 100 mg·kg⁻¹·d⁻¹Duck Hepatitis B Virus (DHBV)-infected ducksOral15 daysDose-dependent inhibition of DHBV DNA replication[1][3]
IC₅₀ (in vitro)1.33 µmol/LHepG2.2.15 cells--Suppression of intracellular HBV replication[1]
CC₅₀ (in vitro)50.4 µmol/LHepG2.2.15 cells--Cellular viability[1]

Experimental Protocols: Preparation of this compound for In-Vivo Oral Administration

Given the likely poor aqueous solubility of this compound, appropriate formulation is critical for achieving adequate exposure in animal models. The following protocols outline general strategies that can be adapted for the preparation of this compound for oral gavage. The selection of a specific vehicle will depend on the required dose and the physicochemical properties of the this compound batch. It is crucial to perform small-scale formulation trials to assess physical and chemical stability prior to in-vivo administration.

Protocol 1: Co-solvent-Based Formulation

Co-solvents are water-miscible organic solvents that can significantly increase the solubility of lipophilic compounds.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Saline (0.9% NaCl) or Water for Injection

  • Sterile tubes and syringes

Procedure:

  • Weigh the required amount of this compound.

  • Dissolve the this compound in a minimal amount of DMSO. For example, start with a 10:1 ratio of DMSO to this compound (w/w).

  • Vortex or sonicate until the compound is fully dissolved.

  • Slowly add PEG 400 to the solution while vortexing. A common ratio is to have PEG 400 constitute 30-60% of the final vehicle volume.

  • Bring the solution to the final desired volume with saline or water, adding it dropwise while continuously vortexing to prevent precipitation.

  • Visually inspect the final formulation for any precipitation or cloudiness. The final concentration of DMSO should ideally be kept below 10% of the total volume to minimize potential toxicity.[4]

Protocol 2: Suspension Formulation

For higher doses where a solution may not be feasible, a micronized suspension can be prepared.

Materials:

  • This compound (micronized, if possible)

  • 0.5% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC) in purified water

  • Surfactant (e.g., Tween 80 at 0.1-1% v/v)

  • Mortar and pestle or homogenizer

  • Sterile tubes and syringes

Procedure:

  • Weigh the required amount of this compound.

  • If not already micronized, reduce the particle size of this compound using a mortar and pestle.

  • Prepare the vehicle by dissolving the suspending agent (MC or CMC) and surfactant in water. Gentle heating may be required to fully dissolve the suspending agent. Allow the solution to cool to room temperature.

  • Triturate the this compound powder with a small amount of the vehicle to form a smooth paste.

  • Gradually add the remaining vehicle to the paste with continuous mixing to achieve the final desired concentration.

  • Homogenize the suspension if necessary to ensure uniform particle size distribution.

  • Ensure the suspension is continuously stirred before and during administration to maintain homogeneity.

Experimental Workflow and Signaling Pathway

Experimental Workflow for In-Vivo Preparation and Administration

The following diagram illustrates a typical workflow for the preparation and oral administration of this compound for in-vivo studies.

G cluster_prep Formulation Preparation cluster_admin In-Vivo Administration cluster_analysis Pharmacokinetic/Pharmacodynamic Analysis weigh Weigh this compound dissolve Dissolve in Vehicle (e.g., Co-solvent or Suspension) weigh->dissolve check Check for Solubility/ Homogeneity dissolve->check animal_prep Animal Preparation (e.g., Fasting) check->animal_prep Proceed if stable dosing Oral Gavage animal_prep->dosing observe Post-dose Observation dosing->observe sampling Blood/Tissue Sampling observe->sampling bioanalysis Bioanalysis (e.g., LC-MS/MS) sampling->bioanalysis pk_pd PK/PD Modeling bioanalysis->pk_pd

Caption: Experimental workflow for this compound in-vivo studies.

HBV pgRNA Encapsidation Pathway and Inhibition by this compound

The diagram below illustrates the key steps in the HBV pgRNA encapsidation process and the proposed mechanism of inhibition by this compound.

G cluster_host Host Cell Cytoplasm cluster_drug Drug Action pgRNA HBV pregenomic RNA (pgRNA) interaction pgRNA-HBcAg Interaction pgRNA->interaction HBcAg HBV Core Protein (HBcAg) HBcAg->interaction assembly Capsid Assembly interaction->assembly encapsidated pgRNA-containing Capsid (Replication Competent) assembly->encapsidated empty_capsid Empty/Replication-Deficient Capsid assembly->empty_capsid Leads to replication Reverse Transcription & DNA Synthesis encapsidated->replication This compound This compound (NZ-4) This compound->interaction Inhibits

Caption: Mechanism of this compound in inhibiting HBV replication.

Conclusion

This compound presents a promising new approach for the treatment of HBV infection. However, its successful preclinical and clinical development will depend on overcoming the challenges associated with its likely poor water solubility. The protocols and information provided in these application notes offer a starting point for researchers to develop appropriate formulations for in-vivo studies, enabling a thorough evaluation of the efficacy and pharmacokinetics of this novel antiviral agent. Careful consideration of the formulation strategy is paramount to achieving reliable and reproducible in-vivo data.

References

Troubleshooting & Optimization

Overcoming solubility issues with Isothiafludine in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Isothiafludine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments, with a primary focus on overcoming solubility issues. This compound is a novel, orally active, non-nucleoside anti-Hepatitis B Virus (HBV) compound.[1][2][3] Its mechanism of action involves inhibiting HBV replication by blocking the encapsidation of pregenomic RNA (pgRNA), which leads to the assembly of replication-deficient capsids.[4][5]

Like many promising new chemical entities, this compound may exhibit poor aqueous solubility, which can pose significant challenges in experimental assays.[6][7] Low solubility can lead to issues such as compound precipitation, underestimated biological activity, and poor data reproducibility.[6] This guide provides a structured approach to troubleshooting these problems.

Frequently Asked Questions (FAQs)

Q1: What is this compound's mechanism of action?

This compound inhibits Hepatitis B Virus (HBV) replication. It specifically interferes with the interaction between the viral pregenomic RNA (pgRNA) and the HBV core protein (HBcAg) during the capsid assembly process.[4] This action blocks the pgRNA from being packaged into the assembling viral core, resulting in the formation of "empty" or replication-deficient capsids and halting the viral life cycle.[4]

Q2: Why is compound solubility critical for in vitro experiments?

For a compound to exert its biological effect in an assay, it must be dissolved in the aqueous environment of the experimental system (e.g., cell culture media, buffer).[6] Poor solubility can cause the compound to precipitate out of solution, effectively lowering its concentration at the target site. This can lead to an underestimation of the compound's potency (e.g., a higher IC50 value), inaccurate structure-activity relationships (SAR), and highly variable results.[6]

Q3: What are the common signs of a solubility problem in my experiment?

  • Visible Precipitate: You may see cloudiness, crystals, or a film in your stock solution, upon dilution into aqueous media, or in the wells of your cell culture plate.[8]

  • Inconsistent Results: High variability between replicate wells or experiments.

  • "Cliff" Effect in Dose-Response Curves: A sharp drop-off in activity at higher concentrations, which may indicate the compound is precipitating.

  • Lower-than-Expected Potency: The compound appears less active than anticipated.

Q4: I've observed a precipitate in my cell culture media after adding this compound. What is the immediate troubleshooting step?

The most common cause is the precipitation of the compound from an organic solvent (like DMSO) into the aqueous culture medium.[8][9][10] An immediate step is to prepare a negative control containing the same final concentration of the solvent (e.g., 0.5% DMSO) without the compound.[11] Incubate it alongside your experimental samples. If you only see precipitation in the wells containing this compound, it confirms a compound-specific solubility issue.

Troubleshooting Guide: Compound Precipitation

This guide provides a systematic workflow for addressing solubility issues, starting from the preparation of the stock solution to the final dilution in your assay.

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Dilution into Aqueous Medium A Weigh this compound powder B Select an appropriate organic solvent (e.g., DMSO) A->B C Prepare a high-concentration stock (e.g., 10-20 mM). Use sonication or gentle warming (37°C) to aid dissolution. B->C D Visually inspect for clarity. Is the solution clear? C->D E Stock solution is ready. Store in aliquots at -80°C. D->E Yes F Try alternative solvents (Ethanol, DMF, Acetone). Consult compound datasheet. D->F No G Dilute stock solution into aqueous buffer or cell culture medium. E->G Use fresh aliquot H Does precipitation occur? G->H I Experiment is ready. H->I No J Proceed to Troubleshooting Workflow H->J Yes

Caption: Initial workflow for preparing and diluting this compound.

If precipitation occurs upon dilution into your aqueous experimental medium, a more detailed troubleshooting approach is necessary.

G cluster_0 Optimization of Dilution Protocol cluster_1 Advanced Solubilization Strategies A Start: Compound precipitates in aqueous medium B 1. Decrease final DMSO concentration. Target <0.5% for most cell lines. Is precipitation resolved? A->B C 2. Modify mixing procedure. Add stock solution dropwise to vortexing aqueous medium. Is precipitation resolved? B->C No E Solution Found! Proceed with optimized protocol. B->E Yes D 3. Lower the final test concentration of this compound. Is precipitation resolved? C->D No C->E Yes D->E Yes F Formulate with a Co-solvent (e.g., PEG 400) D->F No G Formulate with a Surfactant (e.g., Tween 80) D->G No H Formulate with a Cyclodextrin (e.g., HP-β-CD) D->H No I Test new formulation for compound stability and absence of vehicle toxicity. F->I G->I H->I

Caption: Troubleshooting workflow for compound precipitation in aqueous media.

Advanced Solubilization Strategies

If optimizing the dilution protocol is insufficient, the use of excipients to create a more stable formulation may be required. These agents can increase the apparent solubility of hydrophobic compounds in aqueous solutions.[6]

1. Co-solvents Co-solvents are water-miscible organic solvents that can increase the solubility of nonpolar drugs by reducing the overall polarity of the solvent system.[12][13]

Co-solventTypical Concentration Range (in final solution)Notes
Polyethylene Glycol 400 (PEG 400) 1-20%Generally low toxicity; commonly used in oral and parenteral formulations.
Propylene Glycol (PG) 1-20%Can have some cell toxicity at higher concentrations.
Glycerol 1-10%Viscous; low toxicity.
Ethanol <1% (for cell-based assays)Can be toxic to cells; use with caution and appropriate controls.[14]

2. Surfactants (Detergents) Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), form micelles that can encapsulate hydrophobic compounds, increasing their solubility.[7][15][16] Non-ionic surfactants are generally preferred for biological assays due to their lower toxicity.[16]

SurfactantCommon UseNotes
Polysorbate 80 (Tween 80) In vitro & in vivo formulationsWidely used, low toxicity. Prepare a stock of this compound in a solution of Tween 80 before final dilution.
Polysorbate 20 (Tween 20) In vitro assaysSimilar to Tween 80, often used in immunoassays.
Cremophor EL In vivo formulationsCan be associated with hypersensitivity reactions in vivo.
Solutol HS-15 In vivo formulationsA newer surfactant with good solubilization effects and safety profile.[7]

3. Cyclodextrins Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17] They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic molecule from the aqueous environment and increasing its solubility.[17][18][19][20][21]

CyclodextrinCommon UseNotes
Hydroxypropyl-β-cyclodextrin (HP-β-CD) In vitro & in vivo formulationsMost commonly used due to its high aqueous solubility and safety profile.
Sulfobutylether-β-cyclodextrin (SBE-β-CD) Parenteral formulationsAnionic derivative, useful for cationic or neutral compounds.
Methyl-β-cyclodextrin (M-β-CD) In vitro assaysCan extract cholesterol from cell membranes; may cause cytotoxicity. Use with caution.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

  • Objective: To prepare a 20 mM stock solution of this compound (MW: assuming ~300 g/mol for calculation purposes; researchers should use the exact molecular weight from the supplier's certificate of analysis).

  • Materials: this compound powder, high-purity DMSO, sterile microcentrifuge tubes, analytical balance, vortex mixer, sonicator bath.

  • Procedure:

    • Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.

    • Carefully weigh approximately 3 mg of this compound powder into the tube. Record the exact mass.

    • Calculate the volume of DMSO required to achieve a 20 mM concentration.

      • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))

      • Example: For 3 mg of a 300 g/mol compound: Volume = 0.003 g / (300 g/mol * 0.020 mol/L) = 0.0005 L = 500 µL.

    • Add the calculated volume of DMSO to the tube.

    • Vortex vigorously for 1-2 minutes.

    • If the solid is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes. Gentle warming to 37°C can also be applied.[22][23][24]

    • Visually inspect the solution against a light source to ensure it is completely clear and free of particulates.

    • Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.[11]

    • Store aliquots at -80°C.

Protocol 2: General Method for Serial Dilution into Cell Culture Medium

  • Objective: To prepare working concentrations of this compound in cell culture medium while minimizing precipitation and keeping the final DMSO concentration below 0.5%.[25][26][27]

  • Materials: 20 mM this compound stock in DMSO, sterile cell culture medium, sterile polypropylene tubes.

  • Procedure (for a final volume of 1 mL):

    • Pre-warm the cell culture medium to 37°C.

    • Prepare an intermediate dilution of the stock solution. For example, to achieve a final concentration of 10 µM with 0.1% DMSO, first dilute the 20 mM stock 1:20 in medium to get a 1 mM intermediate solution (this step will have 5% DMSO).

    • Prepare the final working solution. Add 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed medium. This results in a final concentration of 10 µM with 0.05% DMSO.

    • Crucial Step: Add the compound solution (stock or intermediate) dropwise into the vortexing or swirling culture medium to facilitate rapid dispersion and prevent localized high concentrations that can lead to precipitation.

    • Always include a "vehicle control" in your experiments, which contains the same final concentration of DMSO as your highest compound concentration.[11]

This compound Mechanism of Action

This compound targets a critical step in the HBV replication cycle: the encapsidation of pregenomic RNA (pgRNA). The diagram below illustrates this process and the point of inhibition.

G cluster_nucleus Hepatocyte Nucleus cluster_cytoplasm Hepatocyte Cytoplasm cluster_assembly Capsid Assembly cccDNA cccDNA pgRNA pregenomic RNA (pgRNA) cccDNA->pgRNA Transcription pgRNA_cyto pgRNA pgRNA->pgRNA_cyto Export CoreDimers Core Protein Dimers (HBcAg) pgRNA_cyto->CoreDimers Translation Polymerase HBV Polymerase (P) pgRNA_cyto->Polymerase Translation Complex pgRNA-Polymerase Complex pgRNA_cyto->Complex Nucleocapsid Mature Nucleocapsid (pgRNA packaged) CoreDimers->Nucleocapsid EmptyCapsid Replication-Deficient 'Empty' Capsid CoreDimers->EmptyCapsid Polymerase->Complex Complex->Nucleocapsid Encapsidation Reverse Transcription\n& Virion Release Reverse Transcription & Virion Release Nucleocapsid->Reverse Transcription\n& Virion Release This compound This compound This compound->Nucleocapsid BLOCKS This compound->EmptyCapsid

Caption: this compound blocks HBV pgRNA encapsidation during capsid assembly.

References

Troubleshooting Isothiafludine instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential instability issues with Isothiafludine in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general chemical nature?

This compound is a derivative of Isothiazolidine 1,1-dioxide and is classified as a γ-sultam, which is a cyclic sulfonamide.[1] It has been investigated for its potential to suppress Hepatitis B Virus (HBV) replication by interfering with the encapsidation of pregenomic RNA (pgRNA).[1] The isothiazole ring is a core component of various biologically active compounds, including fungicides and pharmaceuticals.[2][3][4]

Q2: I am observing a loss of this compound activity in my solution over time. What are the potential causes?

Loss of activity is likely due to the chemical degradation of this compound. The isothiazole ring, while aromatic and generally stable, can be susceptible to degradation under certain conditions.[2][5] Potential degradation pathways include:

  • Hydrolysis: The isothiazole ring can be opened by nucleophilic attack, particularly under alkaline (high pH) conditions.[6][7]

  • Photodegradation: Exposure to light, especially UV radiation, can induce degradation of thiazole-containing compounds.[8][9]

  • Thermal Degradation: Elevated temperatures can accelerate the degradation of isothiazole derivatives.[10][11]

  • Reaction with solution components: Other components in your solution, such as strong nucleophiles or reducing agents, could potentially react with and degrade this compound.[6][7]

Q3: What are the ideal storage conditions for this compound solutions?

To minimize degradation, this compound solutions should be:

  • Stored at low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C or lower) is recommended.

  • Protected from light: Use amber vials or wrap containers in aluminum foil.

  • Maintained at an appropriate pH: Based on the general stability of related isothiazolinones, a slightly acidic to neutral pH (pH 4-7) is likely preferable to alkaline conditions.[11]

  • Prepared in appropriate solvents: Use high-purity solvents and consider the potential for solvent-mediated degradation.

Q4: Which solvents are recommended for dissolving this compound?

Troubleshooting Guides

Issue 1: Precipitate Formation in this compound Solution
Possible Cause Troubleshooting Steps
Poor Solubility 1. Gently warm the solution to aid dissolution. 2. Sonicate the solution for a short period. 3. Consider using a different solvent or a co-solvent system.
Compound Degradation 1. Analyze the precipitate to determine if it is the parent compound or a degradation product. 2. Review solution preparation and storage conditions (pH, temperature, light exposure).
Change in Temperature 1. If the solution was stored at a low temperature, allow it to equilibrate to room temperature before use. 2. Determine the solubility of this compound at different temperatures.
Issue 2: Inconsistent Results in Biological Assays
Possible Cause Troubleshooting Steps
Degradation of this compound Stock Solution 1. Prepare a fresh stock solution of this compound. 2. Perform a quality control check on the stock solution using an analytical method like HPLC to confirm its concentration and purity. 3. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Instability in Assay Buffer 1. Evaluate the pH and composition of your assay buffer. Avoid highly alkaline conditions. 2. Perform a time-course experiment to assess the stability of this compound in the assay buffer under the experimental conditions (e.g., 37°C incubation).
Interaction with Other Assay Components 1. Investigate potential interactions with other components in the assay, such as reducing agents (e.g., DTT) or other nucleophiles.

Data Presentation

Table 1: General Stability Profile of Isothiazole Derivatives

This table summarizes the known stability of isothiazole and isothiazolinone compounds, which can serve as a guide for handling this compound.

Condition General Stability Potential Degradation Products References
Acidic pH (e.g., pH 4) Generally stable-[11][12]
Neutral pH (e.g., pH 7) Moderately stableRing-opened products[12]
Alkaline pH (e.g., pH 9) Prone to degradationRing-opened products, amides[6][11][12]
Elevated Temperature (>40°C) Degradation rate increasesVaries[11][12]
UV/Visible Light Exposure Can lead to degradationPhoto-oxidation products, rearranged structures[8][9]
Presence of Nucleophiles Can cause ring openingThioamides and other derivatives[6][7]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for a forced degradation study to identify the degradation pathways of this compound.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (ACN) or other suitable organic solvent

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV/Vis or MS)

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in ACN).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for a defined period (e.g., 2 hours).

    • Oxidation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for a defined period (e.g., 24 hours).

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 48 hours).

    • Photodegradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A control sample should be wrapped in foil.

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples.

    • Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of this compound remaining and to detect the formation of degradation products.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis start Start prep_stock Prepare this compound Stock Solution start->prep_stock acid Acid Hydrolysis prep_stock->acid base Base Hydrolysis prep_stock->base oxidation Oxidation prep_stock->oxidation thermal Thermal Degradation prep_stock->thermal photo Photodegradation prep_stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Forced degradation experimental workflow.

degradation_pathways cluster_degradation Degradation Pathways cluster_products Degradation Products This compound This compound (Stable) Hydrolysis Hydrolysis (e.g., high pH) This compound->Hydrolysis H₂O/OH⁻ Photodegradation Photodegradation (Light Exposure) This compound->Photodegradation Thermal Thermal Degradation (Heat) This compound->Thermal Δ RingOpened Ring-Opened Products Hydrolysis->RingOpened PhotoOxidized Photo-Oxidized Products Photodegradation->PhotoOxidized Other Other Degradants Thermal->Other

References

Technical Support Center: Isothiafludine Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of Isothiafludine during storage. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.

Disclaimer: this compound is a specific molecule, and the following information is based on general principles of chemical stability for related isothiazole compounds and regulatory guidelines for stability testing. Researchers should adapt and validate these protocols for their specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on the chemistry of the isothiazole ring and related compounds, this compound is likely susceptible to degradation from the following factors:

  • pH: Particularly alkaline conditions can lead to hydrolytic degradation of the isothiazole ring.

  • Oxidation: The sulfur atom in the isothiazole ring can be susceptible to oxidation.

  • Light: Exposure to UV or visible light can induce photolytic degradation.[1]

  • Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.

Q2: What are the recommended storage conditions for this compound?

A2: While specific supplier recommendations should always be followed, general best practices for storing this compound powder to minimize degradation are:

  • Temperature: Store in a cool, dry place, typically at 2-8°C. Avoid repeated freeze-thaw cycles if stored in a freezer.

  • Light: Protect from light by storing in an amber vial or a light-blocking container.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Container: Use a tightly sealed container to prevent moisture absorption.

Q3: How can I monitor the stability of my this compound sample?

A3: The most common method for monitoring the stability of a chemical compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[2][3] This method should be able to separate the intact this compound from any potential degradation products. Regular analysis of a stored sample against a freshly prepared standard will indicate the extent of degradation.

Q4: What are the potential degradation products of this compound?

A4: Without specific experimental data for this compound, potential degradation pathways can be inferred from related isothiazole compounds. Degradation may involve the cleavage of the isothiazole ring, leading to the formation of various smaller molecules. For example, hydrolysis of the isothiazole ring can lead to the formation of amides and carboxylic acids. Photodegradation of thiazole-containing compounds has been shown to result in rearrangement products.[1]

Troubleshooting Guides

HPLC Method Development for Stability Indicating Assays
Problem Possible Cause(s) Troubleshooting Steps
Poor separation of this compound from degradation products. Inadequate mobile phase composition, incorrect column chemistry, or inappropriate gradient.1. Modify the mobile phase composition (e.g., change the organic solvent ratio, pH, or buffer concentration).[4] 2. Try a different HPLC column with a different stationary phase (e.g., C8, Phenyl-Hexyl). 3. Optimize the gradient elution profile (e.g., change the slope or duration of the gradient).
Peak tailing for this compound or degradation products. Secondary interactions with the stationary phase (e.g., silanol interactions), or sample overload.1. Adjust the mobile phase pH to suppress the ionization of the analyte.[5] 2. Add a competing base (e.g., triethylamine) to the mobile phase. 3. Reduce the injection volume or sample concentration.
Ghost peaks appearing in the chromatogram. Contamination in the mobile phase, sample solvent, or HPLC system.1. Use high-purity HPLC-grade solvents and freshly prepared mobile phase.[4] 2. Inject a blank (sample solvent) to identify the source of the ghost peaks. 3. Flush the HPLC system and column thoroughly.
Drifting retention times. Inconsistent mobile phase composition, temperature fluctuations, or column equilibration issues.1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a constant temperature.[6] 3. Ensure the column is adequately equilibrated before each injection.

Experimental Protocols

Protocol 1: Forced Degradation Studies of this compound

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[7][8][9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10][11]

1.1. Acid and Base Hydrolysis:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

  • For acid hydrolysis, add an equal volume of 0.1 M HCl to the stock solution.

  • For base hydrolysis, add an equal volume of 0.1 M NaOH to the stock solution.

  • For neutral hydrolysis, add an equal volume of water to the stock solution.

  • Incubate the solutions at a controlled temperature (e.g., 60°C) and monitor the degradation over time (e.g., 0, 2, 4, 8, 24 hours) by HPLC.

  • If no degradation is observed, increase the acid/base concentration or the temperature. If degradation is too rapid, decrease the temperature or concentration.

  • Neutralize the acidic and basic samples before HPLC analysis.

1.2. Oxidative Degradation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL).

  • Add a solution of hydrogen peroxide (e.g., 3%) to the stock solution.

  • Incubate the solution at room temperature and monitor the degradation over time by HPLC.

  • If no degradation is observed, the concentration of hydrogen peroxide or the temperature can be increased.

1.3. Photolytic Degradation:

  • Expose a solution of this compound (e.g., 1 mg/mL) and a solid sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12]

  • Keep a control sample protected from light at the same temperature.

  • Monitor the degradation of both the solution and solid samples at appropriate time intervals by HPLC.

1.4. Thermal Degradation:

  • Place a solid sample of this compound in a temperature-controlled oven at an elevated temperature (e.g., 60°C, 80°C).

  • Monitor the degradation over time by dissolving a portion of the solid sample and analyzing it by HPLC.

Protocol 2: Development and Validation of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of its degradation products.[2]

2.1. Method Development:

  • Column Selection: Start with a common reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase Selection:

    • Aqueous Phase (A): 0.1% formic acid or phosphoric acid in water (for acidic conditions) or 10 mM ammonium acetate (for neutral conditions).

    • Organic Phase (B): Acetonitrile or methanol.

  • Initial Gradient: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components.

  • Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths and to check for peak purity. The detection wavelength should be at the λmax of this compound.

  • Optimization: Inject the stressed samples from the forced degradation studies. Adjust the mobile phase composition, gradient, and flow rate to achieve adequate separation (resolution > 2) between this compound and all degradation products.

2.2. Method Validation (as per ICH Q2(R1) guidelines):

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. This is achieved by analyzing the stressed samples.

  • Linearity: Analyze a series of solutions of this compound at different concentrations to demonstrate a linear relationship between concentration and peak area.

  • Accuracy: Determine the recovery of a known amount of this compound spiked into a placebo or a mixture of degradation products.

  • Precision:

    • Repeatability (Intra-day precision): Analyze multiple injections of the same sample on the same day.

    • Intermediate Precision (Inter-day precision): Analyze the same sample on different days, with different analysts, and on different instruments.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

  • Robustness: Intentionally vary method parameters (e.g., pH of the mobile phase, column temperature, flow rate) to assess the method's reliability during normal use.

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound (Hypothetical Data)

Stress Condition% Degradation of this compoundNumber of Degradation ProductsMajor Degradation Product (Retention Time)
0.1 M HCl, 60°C, 24h8.52DP1 (4.2 min)
0.1 M NaOH, 60°C, 4h15.23DP3 (3.8 min)
3% H₂O₂, RT, 24h11.72DP4 (5.1 min)
Photolytic (ICH Q1B)6.31DP5 (6.5 min)
Thermal (80°C, 48h)4.11DP1 (4.2 min)

Table 2: Validation Summary of a Stability-Indicating HPLC Method (Hypothetical Data)

Validation ParameterAcceptance CriteriaResult
SpecificityNo interference at the retention time of this compoundPassed
Linearity (Correlation Coefficient, r²)≥ 0.9990.9998
Accuracy (% Recovery)98.0% - 102.0%99.5% - 101.2%
Precision (RSD %)Repeatability: ≤ 2.0% Intermediate: ≤ 2.0%0.8% 1.2%
LOD (µg/mL)Report0.05
LOQ (µg/mL)Report0.15
RobustnessNo significant change in resultsPassed

Mandatory Visualizations

Forced_Degradation_Workflow cluster_start Start cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_outcome Outcome start This compound (Drug Substance) hydrolysis Hydrolysis (Acid, Base, Neutral) start->hydrolysis oxidation Oxidation (H₂O₂) start->oxidation photolysis Photolysis (Light Exposure) start->photolysis thermal Thermal Stress (Elevated Temperature) start->thermal hplc Stability-Indicating HPLC Analysis hydrolysis->hplc oxidation->hplc photolysis->hplc thermal->hplc pathway Identify Degradation Products & Pathways hplc->pathway method_dev Develop & Validate Stability-Indicating Method hplc->method_dev Hypothetical_Degradation_Pathway cluster_degradation Degradation Products This compound This compound (Isothiazole Ring) hydrolysis_prod Hydrolysis Product (Ring Cleavage) This compound->hydrolysis_prod Alkaline Hydrolysis oxidation_prod Oxidation Product (S-Oxide) This compound->oxidation_prod Oxidation photolysis_prod Photolysis Product (Rearrangement) This compound->photolysis_prod Photolysis

References

Technical Support Center: Mitigating Cytotoxicity of Investigational Compounds in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and mitigating the cytotoxic effects of investigational compounds, such as Isothiafludine, in primary cell cultures. Given that primary cells are highly sensitive, this document offers a framework for identifying, understanding, and addressing common challenges encountered during in vitro toxicity studies.

Frequently Asked Questions (FAQs)

Q1: My primary cells show a significant decrease in viability even at low concentrations of Compound X. What are the initial troubleshooting steps?

A1: When unexpected cytotoxicity is observed, it is crucial to systematically evaluate your experimental setup. Here are the initial steps:

  • Confirm Compound Integrity and Concentration: Re-verify the stock concentration, solubility, and stability of Compound X in your culture medium. Ensure there is no precipitation.

  • Assess Solvent Toxicity: Perform a vehicle control experiment to ensure that the solvent (e.g., DMSO) concentration is not causing cytotoxicity.

  • Optimize Seeding Density: Primary cells are sensitive to their microenvironment. Both sparse and overly confluent cultures can be more susceptible to stress. Ensure you are using the recommended seeding density.[1]

  • Check Culture Conditions: Verify incubator parameters (temperature, CO2, humidity) and ensure the culture medium is fresh and correctly supplemented. Shifts in pH or depleted nutrients can exacerbate cytotoxicity.[2]

Q2: How can I differentiate between apoptosis and necrosis induced by Compound X?

A2: Distinguishing between these two modes of cell death is critical for understanding the mechanism of toxicity.

  • Annexin V and Propidium Iodide (PI) Staining: This is a standard flow cytometry-based method. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both.[3][4][5]

  • Caspase Activation Assays: Apoptosis is often mediated by caspases. Measuring the activity of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7) can confirm apoptosis.[6][7][8]

  • LDH Release Assay: Lactate dehydrogenase (LDH) is released from cells with compromised membrane integrity, a hallmark of necrosis.[9][10][11][12] Comparing LDH release with markers of apoptosis can provide a clearer picture.

Q3: What are some common strategies to reduce the off-target cytotoxicity of a compound in primary cells?

A3: Mitigating cytotoxicity often involves optimizing the treatment conditions:

  • Time-Course and Dose-Response Experiments: Conduct detailed experiments to find the optimal concentration and exposure time that elicits the desired effect with minimal toxicity.

  • Co-treatment with Cytoprotective Agents: Depending on the mechanism of toxicity, co-treatment with antioxidants (if oxidative stress is involved) or pan-caspase inhibitors can help mitigate cell death.[13]

  • Serum Concentration: Serum can contain factors that either protect from or enhance cytotoxicity. Experiment with different serum concentrations or serum-free media to assess the impact on your cells' response.[14]

  • Media Formulation: Ensure your culture medium has the correct concentrations of salts, glucose, and essential nutrients, as imbalances can stress primary cells.[2]

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results
Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a calibrated pipette and mix the cell suspension between plating replicates.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, as they are prone to evaporation, which can concentrate the compound and affect cell growth. Fill the outer wells with sterile PBS or media.
Compound Precipitation Visually inspect the wells for any precipitate after adding the compound. If precipitation occurs, consider using a lower concentration or a different solvent system.
Inconsistent Incubation Times Standardize the incubation time for all plates and treatments. For assays like MTT, the timing of reagent addition and reading is critical.[15]
Issue 2: Discrepancy Between Different Viability Assays
Possible Cause Explanation & Solution
Metabolic vs. Membrane Integrity Assays Assays like MTT measure metabolic activity, which can be affected by the compound without causing cell death.[11] Compare MTT results with an assay that measures membrane integrity, such as LDH release or Trypan Blue exclusion, to distinguish between cytostatic and cytotoxic effects.[13]
Assay Interference The compound itself may interfere with the assay chemistry. For example, a colored compound can interfere with colorimetric assays. Run a cell-free control with the compound and assay reagents to check for interference.
Timing of Assay Apoptosis and necrosis occur over different time courses. An early time point might show metabolic inhibition (low MTT signal) but no membrane leakage (low LDH). Perform a time-course experiment and use multiple assays.

Data Presentation: Example Cytotoxicity Profiles

The following tables provide a template for presenting cytotoxicity data. Researchers should replace the example data with their experimental results for "this compound" or their compound of interest.

Table 1: Dose-Response of Doxorubicin on Primary Cardiomyocytes (72h Exposure)

Concentration (µM)Cell Viability (%) (MTT Assay)% LDH Release
0 (Vehicle)100 ± 4.55 ± 1.2
0.185 ± 5.110 ± 2.3
1.062 ± 3.825 ± 3.1
3.5 (IC50)50 ± 4.240 ± 3.5
1021 ± 2.965 ± 4.0
1005 ± 1.590 ± 2.8

Data is presented as mean ± SD and is hypothetical, based on typical responses seen in the literature.[16][17]

Table 2: Cytotoxicity of Cisplatin on Primary Renal Tubular Epithelial Cells (24h Exposure)

Concentration (µM)% Apoptotic Cells (Annexin V/PI)Caspase-3 Activity (Fold Change)
0 (Vehicle)2.1 ± 0.51.0 ± 0.1
1015.4 ± 2.12.5 ± 0.3
2538.9 ± 3.54.8 ± 0.5
5065.2 ± 4.88.2 ± 0.7
10088.6 ± 3.912.5 ± 1.1

Data is presented as mean ± SD and is hypothetical, based on typical responses seen in the literature.[18][19][20]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[21][22][23]

  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of Compound X and appropriate vehicle controls. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH Cytotoxicity Assay

This assay quantifies lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[9][10][11][12]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Include a "maximum LDH release" control by treating some wells with a lysis buffer.

  • Sample Collection: Carefully collect a small aliquot of the culture supernatant from each well without disturbing the cells.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture (as per the manufacturer's instructions).

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm. Cytotoxicity is calculated as the percentage of LDH release compared to the maximum release control.

Protocol 3: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[3][4][24][25]

  • Cell Collection: Following treatment with Compound X, collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like EDTA.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1x10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently mix and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Isolate & Culture Primary Cells p2 Optimize Seeding Density p1->p2 p3 Prepare Compound X Stock Solutions p2->p3 e1 Treat Cells with Compound X (Dose-Response) p3->e1 e2 Incubate for Defined Timepoints e1->e2 a1 Cell Viability (MTT Assay) e2->a1 a2 Cytotoxicity (LDH Assay) e2->a2 a3 Apoptosis vs. Necrosis (Annexin V/PI Assay) e2->a3

Caption: General experimental workflow for assessing compound cytotoxicity.

Troubleshooting_Flowchart decision decision issue issue start Start: High Cytotoxicity Observed d1 Is Vehicle Control Toxic? start->d1 s1 Reduce Solvent Concentration d1->s1 Yes d2 Is Compound Precipitating? d1->d2 No s2 Check Solubility, Use Lower Concentration d2->s2 Yes d3 Are Culture Conditions Optimal? d2->d3 No s3 Verify Media, pH, Incubator Settings d3->s3 No s4 Perform Dose-Response & Time-Course to Find Therapeutic Window d3->s4 Yes

Caption: A decision tree for troubleshooting unexpected cytotoxicity.

Intrinsic_Apoptosis_Pathway compound Compound X (Cellular Stress) bcl2_family Bax/Bak Activation Bcl-2 Inhibition compound->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cyto_c->apoptosome cas9 Caspase-9 Activation apoptosome->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: The intrinsic pathway of apoptosis, a common mechanism of drug-induced cell death.

References

Validation & Comparative

A Comparative Guide to Isothiafludine and Other Hepatitis B Virus Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the non-nucleoside inhibitor Isothiafludine against other established Hepatitis B Virus (HBV) inhibitors. The information is intended for researchers, scientists, and professionals involved in drug development, offering an objective analysis of efficacy based on available experimental data.

Executive Summary

This compound is a novel non-nucleoside compound that inhibits HBV replication by a distinct mechanism involving the blockage of pregenomic RNA (pgRNA) encapsidation.[1] This contrasts with the major classes of currently approved HBV drugs, namely nucleoside/nucleotide analogs (NAs) like Entecavir, Tenofovir, and Lamivudine, which target the viral polymerase. Another class of emerging antivirals, capsid assembly modulators (CAMs) such as BAY 41-4109, also interfere with a different stage of the viral lifecycle. This guide will delve into the mechanisms of action, comparative efficacy, and experimental protocols of these inhibitors.

Mechanisms of Action

The primary HBV inhibitors can be categorized based on their molecular targets within the viral replication cycle.

This compound: Pregenomic RNA Encapsidation Inhibitor

This compound (also known as NZ-4) acts by interfering with the interaction between the HBV pregenomic RNA (pgRNA) and the HBV core protein (HBcAg).[1] This disruption prevents the encapsidation of pgRNA, a critical step for the subsequent reverse transcription and formation of new viral DNA. This leads to the assembly of replication-deficient capsids.[1]

cluster_replication HBV Replication Cycle cluster_inhibition Inhibition by this compound pgRNA pgRNA Encapsidation Encapsidation pgRNA->Encapsidation HBcAg HBcAg HBcAg->Encapsidation Reverse_Transcription Reverse_Transcription Encapsidation->Reverse_Transcription New_HBV_DNA New_HBV_DNA Reverse_Transcription->New_HBV_DNA This compound This compound This compound->Block

Figure 1: Mechanism of Action of this compound.
Nucleoside/Nucleotide Analogs (NAs): Polymerase Inhibitors

Entecavir, Tenofovir, and Lamivudine are analogs of natural nucleosides or nucleotides. They are intracellularly phosphorylated to their active triphosphate forms, which then compete with natural substrates for incorporation into the elongating viral DNA chain by the HBV polymerase (reverse transcriptase). Their incorporation leads to chain termination, thus halting viral DNA synthesis.[2][3][4][5][6]

cluster_replication HBV DNA Synthesis cluster_inhibition Inhibition by Nucleoside/Nucleotide Analogs pgRNA_template pgRNA Template Viral_DNA_Elongation Viral DNA Elongation pgRNA_template->Viral_DNA_Elongation HBV_Polymerase HBV Polymerase HBV_Polymerase->Viral_DNA_Elongation dNTPs Natural dNTPs dNTPs->Viral_DNA_Elongation Complete_Viral_DNA Complete Viral DNA Viral_DNA_Elongation->Complete_Viral_DNA NAs Entecavir / Tenofovir / Lamivudine NA_Triphosphate Active Triphosphate Form NAs->NA_Triphosphate NA_Triphosphate->Block cluster_assembly Normal HBV Capsid Assembly cluster_misdirection Misdirected Assembly by BAY 41-4109 HBcAg_Dimers HBcAg Dimers Correct_Assembly Correct Assembly HBcAg_Dimers->Correct_Assembly Misdirected_Assembly Accelerated & Misdirected Assembly HBcAg_Dimers->Misdirected_Assembly Functional_Capsid Functional Capsid Correct_Assembly->Functional_Capsid BAY_41_4109 BAY 41-4109 BAY_41_4109->Misdirected_Assembly Aberrant_Capsid Aberrant, Non-functional Capsid Misdirected_Assembly->Aberrant_Capsid Start HepG2.2.15 Cell Culture Treatment Treatment with HBV Inhibitors Start->Treatment Harvest Harvest Cells and Supernatant Treatment->Harvest DNA_Extraction Viral DNA Extraction Harvest->DNA_Extraction RNA_Extraction Viral RNA Extraction Harvest->RNA_Extraction Protein_Lysis Cell Lysis for Protein Harvest->Protein_Lysis qPCR qPCR for HBV DNA DNA_Extraction->qPCR Southern_Blot Southern Blot for Replicative Intermediates DNA_Extraction->Southern_Blot qRT_PCR qRT-PCR for HBV RNA RNA_Extraction->qRT_PCR Northern_Blot Northern Blot for HBV RNA Transcripts RNA_Extraction->Northern_Blot Western_Blot Western Blot for HBV Proteins Protein_Lysis->Western_Blot NAGE Native Agarose Gel Electrophoresis for Capsids Protein_Lysis->NAGE Results Data Analysis qPCR->Results qRT_PCR->Results Southern_Blot->Results Northern_Blot->Results Western_Blot->Results NAGE->Results

References

Isothiafludine vs. Other Isothiazole Derivatives: A Comparative Guide to Antiviral Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isothiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Within this class, Isothiafludine and its derivatives have garnered significant attention for their potent antiviral properties. This guide provides an objective comparison of the antiviral performance of this compound against other notable isothiazole derivatives, supported by experimental data and detailed methodologies to inform future research and drug development efforts.

Quantitative Comparison of Antiviral Activity

The antiviral efficacy of a compound is typically quantified by its 50% effective concentration (EC50), which is the concentration required to inhibit 50% of viral replication, and its 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of a compound's therapeutic window.

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound (NZ-4) Hepatitis B Virus (HBV)HepG2.2.151.3350.4~37.9
5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl)disulfanyl-4-isothiazolecarbonitrile Poliovirus 1Not explicitly statedNot explicitly stated223
Echovirus 9Not explicitly statedNot explicitly stated334
HIV-1 (IIIB)ActiveNot explicitly stated
HIV-2 (ROD)ActiveNot explicitly stated
S-(4-cyano-5-phenylisothiazol-3-yl)-O-ethyl thiocarbonate Poliovirus 1Not explicitly statedNot explicitly stated828
Echovirus 9Not explicitly statedNot explicitly stated200
HIV-1 (IIIB)ActiveNot explicitly stated
HIV-2 (ROD)ActiveNot explicitly stated
3-methylthio-5-(4-OBn-phenyl)-4-isothiazolecarbonitrile PicornavirusesBroad spectrum of actionNot explicitly stated
Denotivir (ITCL, vratizolin) Herpes Simplex Virus (HSV)Active (primarily topical use)Not explicitly stated

Mechanisms of Antiviral Action

This compound: This non-nucleoside compound exhibits a novel mechanism of action against Hepatitis B Virus. It specifically inhibits HBV replication by interfering with the interaction between the viral pregenomic RNA (pgRNA) and the HBV core protein (HBcAg) during the crucial step of nucleocapsid assembly.[1] This disruption leads to the formation of replication-deficient capsids, effectively halting the viral life cycle.[1]

Other Isothiazole Derivatives: The mechanisms of action for other isothiazole derivatives appear to be more varied and, in some cases, are not fully elucidated. For instance, some anti-rhinovirus isothiazole derivatives are thought to inhibit viral attachment to host cells by inducing conformational changes in the viral capsid. Studies on certain antipoliovirus isothiazole disulfides suggest an inhibition of viral RNA synthesis.[2] The broad range of viruses inhibited by different isothiazole derivatives suggests that their mechanisms of action may be target-specific, ranging from entry inhibition to interference with viral replication machinery.

Signaling Pathways and Experimental Workflows

To visualize the intricate processes involved in the antiviral activity of these compounds and the experimental procedures used to evaluate them, the following diagrams are provided.

HBV_Replication_and_Isothiafludine_Intervention cluster_host_cell Hepatocyte HBV HBV Virion Entry Entry & Uncoating HBV->Entry cccDNA cccDNA (in Nucleus) Entry->cccDNA Transcription Transcription cccDNA->Transcription pgRNA pgRNA Transcription->pgRNA Translation Translation Transcription->Translation Encapsidation pgRNA-HBcAg Interaction & Encapsidation pgRNA->Encapsidation HBcAg HBV Core Protein (HBcAg) Translation->HBcAg HBcAg->Encapsidation ReverseTranscription Reverse Transcription Encapsidation->ReverseTranscription Assembly Virion Assembly ReverseTranscription->Assembly Release Virion Release Assembly->Release This compound This compound This compound->Encapsidation Inhibits Antiviral_Assay_Workflow cluster_workflow General Antiviral Assay Workflow Cell_Culture 1. Plate Host Cells in 96-well plate Compound_Addition 2. Add serial dilutions of Isothiazole Derivative Cell_Culture->Compound_Addition Virus_Infection 3. Infect cells with virus Compound_Addition->Virus_Infection Incubation 4. Incubate for a defined period (e.g., 48-72 hours) Virus_Infection->Incubation Viability_Assay 5. Perform Cell Viability Assay (e.g., MTT or CPE reduction) Incubation->Viability_Assay Data_Analysis 6. Measure Absorbance/ Quantify CPE Viability_Assay->Data_Analysis Calculation 7. Calculate EC50 and CC50 Data_Analysis->Calculation

References

A Comparative Analysis of Isothiafludine and Existing Antiviral Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

A deep dive into the efficacy and mechanism of Isothiafludine, a novel non-nucleoside HBV inhibitor, benchmarked against established antiviral agents for Hepatitis B, Hepatitis C, HIV, and Influenza.

This guide provides a comprehensive comparison of this compound's antiviral performance against a range of existing drugs. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this novel compound's potential.

Executive Summary

This compound (also known as NZ-4) is a novel non-nucleoside compound that has demonstrated potent antiviral activity against the Hepatitis B Virus (HBV). Its unique mechanism of action, which involves the inhibition of pregenomic RNA (pgRNA) encapsidation, sets it apart from many existing antiviral therapies. This report presents a comparative analysis of this compound's in vitro efficacy against that of established drugs for HBV, as well as a broader comparison with leading antivirals for Hepatitis C (HCV), Human Immunodeficiency Virus (HIV), and Influenza.

Comparative Antiviral Activity

The antiviral efficacy of this compound and a selection of existing antiviral drugs are summarized in the tables below. The data is presented as the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), the 50% cytotoxic concentration (CC50), and the selectivity index (SI), which is a ratio of CC50 to EC50/IC50. A higher SI value indicates a more favorable safety profile.

Table 1: this compound vs. Existing Hepatitis B Virus (HBV) Drugs
CompoundDrug ClassMechanism of ActionCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound (NZ-4) Non-nucleoside inhibitor Blocks pgRNA encapsidation HepG2.2.15 1.33 [1]50.4 [1]37.9
Lamivudine (3TC)Nucleoside Reverse Transcriptase InhibitorInhibits HBV DNA synthesisHepG2.2.150.07 (24h) / 0.0016 (9d)[2]>100>1428 (24h) / >62500 (9d)
Adefovir (ADV)Nucleotide Reverse Transcriptase InhibitorInhibits HBV DNA synthesisHepG2.2.1512 (24h) / 0.003 (9d)[2]>100>8.3 (24h) / >33333 (9d)
Entecavir (ETV)Nucleoside Reverse Transcriptase InhibitorInhibits HBV DNA synthesisHepG2.2.15~0.01>100>10000

Note: IC50 values for Lamivudine and Adefovir are presented for both short-term (24h) and long-term (9 days) exposure to illustrate the effect of treatment duration. Data for comparator drugs are from studies in the same cell line to provide a relevant comparison, though not from a head-to-head study.

Table 2: Comparative Efficacy Against Other Major Viruses
VirusDrugDrug ClassMechanism of ActionCell LineEC50/IC50 (µM)CC50 (µM)Selectivity Index (SI)
HCV LedipasvirNS5A InhibitorInhibits viral replicationHuh-70.000031 (GT1a)[3]>10>322,580
HCV SofosbuvirNS5B Polymerase InhibitorChain terminatorHuh-70.04>100>2500
HIV TenofovirNRTIInhibits reverse transcriptaseMT-25[4]>100>20
HIV Zidovudine (AZT)NRTIInhibits reverse transcriptaseJurkat0.03 (p24 assay, 7d)[5]>100>3333
Influenza OseltamivirNeuraminidase InhibitorPrevents viral releaseMDCK0.00019 (H3N2)[6]>100>526,315
Influenza ZanamivirNeuraminidase InhibitorPrevents viral releaseMDCK~0.001>100>100,000

Note: The data in this table is compiled from various sources and is intended for a broad comparative overview. Direct comparisons should be made with caution due to variations in experimental conditions and cell lines used.

Mechanism of Action: A Closer Look at this compound

This compound inhibits HBV replication by interfering with a critical early step in the viral lifecycle: the encapsidation of pregenomic RNA (pgRNA).[1] The HBV core protein (Cp) assembles around the pgRNA to form the nucleocapsid, within which reverse transcription occurs. This compound disrupts the interaction between the core protein and the pgRNA, leading to the formation of empty or replication-deficient capsids.[7] This mechanism is distinct from that of nucleoside/nucleotide analogs, which target the reverse transcriptase enzyme. A key advantage of this different mechanism is that this compound has shown activity against HBV strains that are resistant to nucleoside analogs like Lamivudine and Entecavir.[1]

HBV_pgRNA_Encapsidation cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cccDNA cccDNA pgRNA pregenomic RNA (pgRNA) cccDNA->pgRNA Transcription pgRNA_out pgRNA pgRNA->pgRNA_out Nuclear Export CoreProtein Core Protein (Cp) Nucleocapsid Nucleocapsid Assembly CoreProtein->Nucleocapsid Polymerase Polymerase (P) Complex pgRNA-Polymerase Complex Polymerase->Complex pgRNA_out->Complex binds Complex->Nucleocapsid Encapsidation MatureCapsid Mature Capsid (with rcDNA) Nucleocapsid->MatureCapsid Reverse Transcription EmptyCapsid Empty/Deficient Capsid Nucleocapsid->EmptyCapsid Mis-assembly This compound This compound This compound->Nucleocapsid Inhibits Experimental_Workflow cluster_analysis Analysis start Start seed_cells Seed HepG2.2.15 cells in 96-well plates start->seed_cells add_compounds Add serial dilutions of antiviral compounds seed_cells->add_compounds incubate Incubate for 8 days (replace medium every 2 days) add_compounds->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant mtt_assay Perform MTT Assay on cells incubate->mtt_assay dna_extraction HBV DNA Extraction collect_supernatant->dna_extraction read_absorbance Read Absorbance mtt_assay->read_absorbance qpcr qPCR for HBV DNA dna_extraction->qpcr calc_ic50 Calculate IC50 qpcr->calc_ic50 calc_cc50 Calculate CC50 read_absorbance->calc_cc50 end End calc_ic50->end calc_cc50->end

References

Isothiafludine's Selectivity for Viral vs. Host Cell Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isothiafludine (also known as NZ-4) is a novel non-nucleoside inhibitor of the hepatitis B virus (HBV) that has demonstrated potent antiviral activity. A critical aspect of any antiviral candidate is its selectivity, meaning its ability to target viral components with minimal impact on host cell machinery. This guide provides a comparative analysis of this compound's selectivity for viral versus host cell proteins, supported by available experimental data and compared with established HBV therapies.

Mechanism of Action: Targeting Viral Assembly

This compound's antiviral activity stems from its ability to disrupt a crucial step in the HBV replication cycle: the encapsidation of pregenomic RNA (pgRNA). It specifically interferes with the interaction between the HBV core protein (HBcAg) and pgRNA, leading to the assembly of replication-deficient capsids.[1][2] This targeted approach suggests a high degree of specificity for a viral process, a desirable characteristic for minimizing off-target effects on host cells.

Quantitative Comparison of Antiviral Selectivity

The selectivity of an antiviral compound is often expressed as the Selectivity Index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50 or IC50). A higher SI value indicates greater selectivity for the virus. The following table summarizes the reported in vitro selectivity of this compound and other approved HBV inhibitors in the HepG2.2.15 human hepatoblastoma cell line, which stably expresses HBV.

CompoundAntiviral TargetIC50 / EC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)Reference
This compound (NZ-4) HBV pgRNA Encapsidation1.3350.437.9 [2]
EntecavirHBV Reverse Transcriptase0.00375308000 [3]
TenofovirHBV Reverse Transcriptase1.1>100>90.9 [4]
LamivudineHBV Reverse Transcriptase0.03>50 >1667 [5][6]
AdefovirHBV Reverse Transcriptase0.7>100>142.9 [7][8]

Note: For Tenofovir and Adefovir, specific CC50 values from the same studies providing the EC50 were not available. The ">" symbol indicates that the CC50 was determined to be greater than the highest concentration tested, thus the SI is a minimum estimate. The data for Lamivudine is compiled from different sources measuring activity in the same cell line.

Interaction with Host Cell Proteins

A comprehensive assessment of selectivity includes an investigation of a compound's potential interactions with host cell proteins. As of the latest available data, specific studies detailing the interaction of this compound with host cell proteins have not been published. Its mechanism of action, targeting the specific interaction between two viral components (HBcAg and pgRNA), suggests a low probability of direct, high-affinity binding to unrelated host proteins. However, the absence of such studies represents a knowledge gap. Further research, such as proteomic-based approaches, would be beneficial to identify any potential off-target interactions.

The HBV core protein itself is known to interact with a number of host proteins, including components of the nuclear pore complex and RNA-binding proteins, to facilitate its functions.[3][4][9][10][11] A diagram illustrating the known host interactors of the HBV core protein is provided below. While this compound targets the pgRNA-binding function of the core protein, it is conceivable that this could indirectly influence the core protein's interactions with host factors.

HBV_Core_Host_Interaction Known Host Protein Interactions with HBV Core Protein cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm HBc HBV Core Protein (HBcAg) SRSF10 SRSF10 HBc->SRSF10 Nuclear Interaction Par14 Par14 HBc->Par14 Nuclear Interaction Par17 Par17 HBc->Par17 Nuclear Interaction cccDNA cccDNA HBc->cccDNA Binds to ABP276_278 Actin-Binding Protein 276/278 HBc->ABP276_278 Cytoplasmic Interaction Importins Importins HBc->Importins Nuclear Import Exportins Exportins HBc->Exportins Nuclear Export

Caption: Host protein interactions with the HBV core protein in different cellular compartments.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols relevant to the data presented.

Cell Viability (Cytotoxicity) Assay - MTT Protocol

This assay determines the concentration of a compound that is cytotoxic to host cells (CC50).

  • Cell Culture: HepG2.2.15 cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of the test compound (e.g., this compound) is prepared and added to the cells. A control group receives only the vehicle (e.g., DMSO).

  • Incubation: The plates are incubated for a period that corresponds to the antiviral assay duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized MTT solvent) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Start Seed HepG2.2.15 cells in 96-well plate Treat Add serial dilutions of test compound Start->Treat Incubate Incubate for 72 hours Treat->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate for 3-4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization solution Incubate_MTT->Solubilize Read Measure absorbance at 570 nm Solubilize->Read Analyze Calculate CC50 value Read->Analyze

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

HBV pgRNA Encapsidation Assay - RNA Immunoprecipitation (RIP)

This assay is used to assess the effect of a compound on the interaction between the HBV core protein and pgRNA.

  • Cell Treatment and Lysis: HepG2.2.15 cells are treated with the test compound for a specified time. The cells are then lysed with a buffer that preserves protein-RNA interactions.

  • Immunoprecipitation: The cell lysate is incubated with an antibody specific for the HBV core protein (anti-HBc). Protein A/G beads are then added to pull down the antibody-HBc-pgRNA complexes.

  • Washing: The beads are washed multiple times to remove non-specific binding proteins and RNA.

  • RNA Elution and Purification: The RNA is eluted from the immunoprecipitated complexes and purified.

  • Quantitative Real-Time PCR (qRT-PCR): The amount of encapsidated pgRNA is quantified using primers and probes specific for the HBV pgRNA.

  • Data Analysis: The levels of pgRNA in the treated samples are compared to those in the untreated control to determine the inhibitory effect of the compound on encapsidation.

RIP_Assay_Workflow cluster_workflow RNA Immunoprecipitation (RIP) Assay Workflow Start Treat HepG2.2.15 cells with test compound Lyse Lyse cells to release protein-RNA complexes Start->Lyse IP Immunoprecipitate HBcAg with specific antibody Lyse->IP Wash Wash beads to remove non-specific binding IP->Wash Elute Elute and purify RNA Wash->Elute qRT_PCR Quantify pgRNA by qRT-PCR Elute->qRT_PCR Analyze Determine inhibition of pgRNA encapsidation qRT_PCR->Analyze

Caption: Workflow for the RNA Immunoprecipitation assay to measure HBV pgRNA encapsidation.

Conclusion

This compound presents a promising profile as an anti-HBV agent with a distinct mechanism of action targeting viral capsid assembly. Its selectivity index, while lower than some approved nucleos(t)ide analogs, is still favorable and indicates a good therapeutic window in vitro. The primary advantage of this compound lies in its novel mechanism, which could be beneficial in overcoming resistance to existing therapies. A significant area for future investigation is the characterization of any potential interactions between this compound and host cell proteins to provide a more complete understanding of its selectivity and overall safety profile. Such studies will be crucial for its continued development as a potential new treatment for chronic hepatitis B.

References

A Head-to-Head Comparison of Isothiafludine and Similar Capsid Assembly Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of Hepatitis B Virus (HBV) therapeutics is evolving, with a significant focus on capsid assembly modulators (CAMs) as a promising class of antiviral agents. These molecules interfere with the proper formation of the viral capsid, a critical step in the HBV replication cycle. This guide provides a head-to-head comparison of Isothiafludine and other notable CAMs, namely AB-423 and GLP-26, supported by experimental data and detailed methodologies to aid in research and development efforts.

Mechanism of Action: A Common Target, Diverse Strategies

Capsid assembly modulators primarily target the HBV core protein (HBc), inducing the formation of aberrant, non-functional capsids, thereby disrupting the viral life cycle. While the overarching goal is the same, the precise mechanisms can differ.

This compound (NZ-4) is a non-nucleoside compound that has been shown to inhibit HBV replication by specifically blocking the encapsidation of pregenomic RNA (pgRNA)[1][2]. This leads to the formation of replication-deficient capsids[1].

AB-423 , a member of the sulfamoylbenzamide (SBA) class, is classified as a Class II CAM. It induces the formation of empty capsids that lack the viral genome[3][4]. Evidence suggests it binds to the dimer-dimer interface of the core protein[3].

GLP-26 is a glyoxamide derivative that, similar to Class II CAMs, promotes the formation of morphologically normal but empty capsids[5][6]. It has demonstrated potent anti-HBV activity at nanomolar concentrations[5][7][8].

Quantitative Performance Comparison

The following tables summarize the reported in vitro efficacy and cytotoxicity of this compound, AB-423, and GLP-26. It is important to note that direct comparisons of absolute values should be made with caution, as experimental conditions can vary between studies.

Table 1: In Vitro Antiviral Activity

CompoundCell LineAssayEC50 / IC50 (µM)Reference(s)
This compound (NZ-4) HepG2.2.15HBV DNA replication1.33 (IC50)[1]
AB-423 HepG2.2.15HBV DNA levels0.134 (EC50)[3]
Infected PHHHBV DNA reduction0.078 (EC50)[3]
HepDE19rcDNA production0.08 - 0.27 (EC50)[3]
GLP-26 HepAD38Secreted HBV DNA0.003 (EC50)[5]
Infected PHHSecreted HBV DNA0.04 (EC50)[5]
HepAD38HBeAg secretion0.003 (EC50)[5]

Table 2: In Vitro Cytotoxicity

CompoundCell LineCC50 (µM)Selectivity Index (SI = CC50/IC50 or CC50/EC50)Reference(s)
This compound (NZ-4) HepG2.2.1550.4~38[1]
AB-423 HepG2, HepDE19, HepBHAe82> 10> 37 - 125[3]
GLP-26 HepG2> 100> 33,333[5][8]
PBMC, CCRF-CEM> 100Not applicable[9]
Vero46.4Not applicable[9]

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the HBV capsid assembly pathway and a typical experimental workflow for evaluating pgRNA encapsidation.

HBV_Capsid_Assembly_Pathway cluster_assembly HBV Capsid Assembly cluster_inhibition Inhibition by CAMs HBc_dimer HBc Dimers Assembly_Intermediates Assembly Intermediates HBc_dimer->Assembly_Intermediates Aberrant_Capsids Aberrant/Empty Capsids HBc_dimer->Aberrant_Capsids pgRNA_Pol pgRNA-Polymerase Complex pgRNA_Pol->Assembly_Intermediates Immature_Capsid Immature Capsid (pgRNA-filled) Assembly_Intermediates->Immature_Capsid Mature_Capsid Mature Capsid (rcDNA-filled) Immature_Capsid->Mature_Capsid Reverse Transcription Virion_Release Virion_Release Mature_Capsid->Virion_Release Envelopment & Release CAMs Capsid Assembly Modulators (e.g., this compound, AB-423, GLP-26) CAMs->HBc_dimer Bind to Inhibition Inhibition Aberrant_Capsids->Inhibition Inhibition of Replication

Caption: HBV Capsid Assembly and Inhibition by CAMs.

pgRNA_Encapsidation_Assay_Workflow start Start: HBV-replicating cells (e.g., HepG2.2.15) treatment Treat cells with CAMs (e.g., this compound) start->treatment lysis Cell Lysis treatment->lysis centrifugation Centrifugation to remove cell debris lysis->centrifugation immunoprecipitation Immunoprecipitation of Capsids (anti-HBc Ab) centrifugation->immunoprecipitation rna_extraction RNA Extraction from immunoprecipitated capsids immunoprecipitation->rna_extraction analysis qRT-PCR to quantify encapsidated pgRNA rna_extraction->analysis end End: Determination of pgRNA encapsidation inhibition analysis->end

References

Benchmarking Isothiafludine's safety profile against other antivirals

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the novel Hepatitis B virus inhibitor, Isothiafludine, against established antiviral agents reveals a promising preclinical safety profile. This guide provides an objective comparison based on available experimental data, offering researchers and drug development professionals a clear perspective on its potential.

In the landscape of antiviral therapeutics, the quest for agents with high efficacy and minimal toxicity is paramount. This compound, a novel non-nucleoside compound, has emerged as a potential candidate for the treatment of Hepatitis B virus (HBV) infection.[1][2] This comparison guide situates this compound's safety and mechanistic profile in the context of widely used HBV antivirals: Lamivudine, Entecavir, and Adefovir.

Comparative Safety and Efficacy Profile

A critical aspect of any antiviral drug is its selectivity index (SI), the ratio of its toxicity to its efficacy. A higher SI value is indicative of a more favorable safety profile. Based on in vitro studies, this compound demonstrates a promising selectivity index.

Antiviral AgentMechanism of ActionIC50 (HBV Replication)CC50 (Cell Viability)Selectivity Index (SI)Common Adverse Events
This compound (NZ-4) pgRNA Encapsidation Inhibitor1.33 µmol/L50.4 µmol/L~37.9In vivo data in humans not yet available. Preclinical duck model showed no reported toxicity.
Lamivudine Nucleoside Analog (Reverse Transcriptase Inhibitor)0.01-0.1 µM>100 µM>1000Headache, nausea, fatigue, lactic acidosis (rare but serious)
Entecavir Nucleoside Analog (Reverse Transcriptase Inhibitor)0.004 µM>100 µM>25000Headache, fatigue, dizziness, nausea, lactic acidosis (rare), exacerbations of hepatitis B upon discontinuation
Adefovir Dipivoxil Nucleotide Analog (Reverse Transcriptase Inhibitor)0.01-0.5 µM>10 µM>20Nephrotoxicity (at higher doses), headache, asthenia, abdominal pain

Note: IC50 and CC50 values can vary depending on the cell line and experimental conditions. The data presented here is for comparative purposes.

Mechanism of Action: A Differentiated Approach

This compound's mechanism of action distinguishes it from current standard-of-care nucleoside/nucleotide analogs. While drugs like Lamivudine, Entecavir, and Adefovir target the viral reverse transcriptase to inhibit DNA synthesis, this compound disrupts a different stage of the viral lifecycle. It interferes with the encapsidation of pregenomic RNA (pgRNA) by targeting the HBV core protein (HBcAg).[1][2] This results in the formation of "empty" or replication-deficient capsids, effectively halting the viral replication cascade.[1][2] This unique mechanism also confers activity against HBV strains that have developed resistance to nucleoside analogs.[1]

HBV_Lifecycle_and_Antiviral_Intervention cluster_host_cell Hepatocyte cluster_drugs Antiviral Intervention Points entry Virus Entry uncoating Uncoating entry->uncoating nucleus Nucleus uncoating->nucleus cccDNA cccDNA Transcription pgRNA_mRNA pgRNA & mRNA cccDNA->pgRNA_mRNA translation Translation (Core & Pol Proteins) pgRNA_mRNA->translation encapsidation pgRNA Encapsidation pgRNA_mRNA->encapsidation translation->encapsidation rt Reverse Transcription encapsidation->rt assembly Virion Assembly rt->assembly release Virus Release assembly->release This compound This compound This compound->encapsidation Inhibits nucs Lamivudine, Entecavir, Adefovir nucs->rt Inhibits

Caption: Generalized HBV lifecycle and points of antiviral intervention.

Experimental Protocols for Safety Assessment

The evaluation of an antiviral's safety profile is a multi-step process, beginning with in vitro assays and progressing to in vivo studies.

In Vitro Cytotoxicity Assay

Objective: To determine the concentration of a compound that is toxic to host cells, typically expressed as the 50% cytotoxic concentration (CC50).

Methodology:

  • Cell Culture: A relevant cell line (e.g., HepG2 for liver-related studies) is cultured in a 96-well plate.

  • Compound Exposure: The cells are exposed to serial dilutions of the test compound (e.g., this compound) for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo. These assays quantify metabolic activity or ATP content, respectively, which correlates with the number of viable cells.

  • Data Analysis: The results are plotted as a dose-response curve to calculate the CC50 value.

In Vivo Toxicity Studies

Objective: To assess the safety and tolerability of a compound in a living organism, determining key parameters like the maximum tolerated dose (MTD) and potential organ-specific toxicities.

Methodology:

  • Animal Model: A suitable animal model is selected (e.g., ducks for HBV, as used for this compound, or rodents for general toxicology).

  • Dose Administration: The compound is administered to different groups of animals at varying doses over a defined period. A control group receives a placebo.

  • Monitoring: Animals are monitored for clinical signs of toxicity, changes in body weight, food and water consumption.

  • Analysis: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. Organs are harvested for histopathological examination to identify any tissue damage.

Antiviral_Safety_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cell_culture Cell Line Culture exposure Compound Exposure cell_culture->exposure compound_dilution Serial Dilution of Compound compound_dilution->exposure viability_assay Cell Viability Assay (e.g., MTT) exposure->viability_assay cc50_calc CC50 Calculation viability_assay->cc50_calc animal_model Select Animal Model cc50_calc->animal_model Inform Dose Selection dose_groups Dose Escalation Groups animal_model->dose_groups administration Compound Administration dose_groups->administration monitoring Clinical & Behavioral Monitoring administration->monitoring analysis Hematology, Chemistry & Histopathology monitoring->analysis mtd_ld50 Determine MTD/LD50 analysis->mtd_ld50

Caption: Standard experimental workflow for preclinical antiviral safety testing.

Conclusion

This compound presents a novel mechanism for the inhibition of HBV replication with a promising preclinical safety profile, as indicated by its in vitro selectivity index. Its activity against existing drug-resistant mutants highlights its potential as a new therapeutic strategy. While direct comparisons with established antivirals are limited by the early stage of this compound's development, the initial data warrants further investigation. Comprehensive in vivo toxicology studies and subsequent human clinical trials will be crucial in fully elucidating its safety and efficacy profile relative to the current standards of care.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.